2,4-Dithiouridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYRYFXQZRFDQL-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927654 | |
| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13239-96-8 | |
| Record name | 2,4-Dithiouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Dithiouridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of novel nucleoside analogs is paramount. This guide provides a detailed overview of the chemical and physical characteristics of 2,4-Dithiouridine, a sulfur-containing pyrimidine nucleoside. Due to the limited direct experimental data on this compound in publicly available literature, this document synthesizes information from studies on the closely related 2-thiouridine, 4-thiouridine, and 2,4-dithiouracil to project the probable attributes of the title compound.
Core Chemical Properties
This compound is a ribonucleoside composed of a 2,4-dithiouracil base attached to a ribose sugar moiety. The systematic IUPAC name for this compound is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₄S₂ |
| Molecular Weight | 276.33 g/mol |
| Canonical SMILES | C1=CN(C(=S)NC1=S)[C@H]2--INVALID-LINK--CO)O">C@@HO |
| InChI Key | Inferred from structure |
| CAS Number | Not readily available |
Physicochemical and Spectroscopic Properties
The introduction of two thione groups in place of the keto groups in uridine is expected to significantly influence its physicochemical and spectroscopic properties.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| pKa | Expected to be lower than uridine. | The electron-withdrawing nature of the thione groups increases the acidity of the N3 proton. |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. Moderate solubility in water.[1] | Similar to 2-thiouridine and 4-thiouridine.[1] |
| Stability | The dithiouracil ring is relatively stable. The glycosidic bond may be susceptible to cleavage under strong acidic conditions. | General characteristic of nucleosides. |
| Lipophilicity (LogP) | Higher than uridine. | The replacement of oxygen with sulfur generally increases lipophilicity. |
Predicted Spectroscopic Data
| Spectroscopic Method | Predicted Characteristics |
| UV/Visible Spectroscopy | Expected to have two characteristic absorption maxima, likely at longer wavelengths than 2-thiouridine (~273 nm) and 4-thiouridine (~330 nm).[2] |
| ¹H NMR Spectroscopy | Characteristic signals for the ribose protons and the H5 and H6 protons of the pyrimidine ring. The chemical shifts will be influenced by the presence of the two sulfur atoms. |
| ¹³C NMR Spectroscopy | The C2 and C4 carbons will show significant downfield shifts into the thione region (~170-200 ppm). |
| Mass Spectrometry | A clear molecular ion peak corresponding to the calculated molecular weight is expected. |
Synthesis of this compound
A plausible synthetic route to this compound can be devised starting from the readily available precursor, uridine. The following multi-step protocol is proposed based on established methods for the synthesis of thiated nucleosides.
Proposed Experimental Protocol
-
Protection of Ribose Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of uridine are first protected to prevent side reactions. This is typically achieved by acetylation using acetic anhydride in pyridine or by silylation using a reagent like tert-butyldimethylsilyl chloride (TBDMSCl).
-
Thionation of the Uracil Ring: The protected uridine is then subjected to a thionation reaction. A common reagent for converting carbonyls to thiocarbonyls is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[3] This reaction would be performed in an anhydrous solvent such as toluene or dioxane at an elevated temperature to convert both the C2 and C4 keto groups to thione groups. Alternatively, a two-step approach could be employed, where the 4-keto group is first converted to a 4-triazolyl intermediate, which is then displaced by a sulfur nucleophile, followed by thionation of the 2-keto group.[2]
-
Deprotection: The protecting groups on the ribose moiety are removed to yield the final product, this compound. Acetyl groups can be removed under basic conditions (e.g., with ammonia in methanol), while silyl groups are typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (Et₃N·3HF).[2][4]
-
Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two thione groups and the hydroxyl groups of the ribose.
-
Alkylation: The sulfur atoms are nucleophilic and can be readily alkylated with electrophiles such as alkyl halides. This property is often exploited for chemical probing and cross-linking studies.
-
Oxidation: The thione groups can be oxidized to the corresponding sulfinates or sulfonates with oxidizing agents.
-
Conversion to Amines: The thione groups can be converted to amino groups, for instance, by treatment with ammonia or other amines, which is a common reaction for thiopyrimidines.
-
Reactivity of the 4-Thio Group: In pyrimidine systems, the 4-position is generally more reactive towards nucleophilic substitution than the 2-position.[5] Therefore, selective reaction at the C4-sulfur might be achievable under controlled conditions.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the known activities of related thiated nucleosides suggest several potential areas of application for this compound.
-
Antimicrobial and Antiviral Agents: Several 2'-deoxy-4'-thio pyrimidine nucleosides have demonstrated cytotoxic and antiviral activities.[6] 5-substituted 4-thiouridines have shown promising antimicrobial activity, including against Mycobacterium tuberculosis. The introduction of sulfur atoms can significantly alter the biological activity compared to their oxygen-containing analogs.
-
Anticancer Agents: 2'-Deoxy-4'-thiocytidine and related compounds have shown cytotoxicity against various cancer cell lines.[6]
-
Probes for Nucleic Acid Structure and Function: Thiouridines are valuable tools in molecular biology. 4-Thiouridine is a photoactivatable ribonucleoside analog used as a photoaffinity label to study RNA-protein interactions.[7] 2-Thiouridine is known to stabilize RNA duplexes.[2][8] The unique properties of this compound could make it a useful probe for investigating nucleic acid structure, function, and interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of 2,4-Dithiouridine
Introduction: 2,4-Dithiouridine is a thionated nucleoside analog of uridine where the two carbonyl oxygens at positions C2 and C4 of the pyrimidine ring are replaced by sulfur atoms. This modification imparts unique chemical and photophysical properties, making it a valuable tool for researchers in chemical biology and drug development. Thionucleosides are utilized as photo-crosslinking agents to study nucleic acid-protein interactions, as therapeutic agents, and as probes to investigate RNA structure and function. This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of this compound, consolidating methodologies from established procedures for related thiolated nucleosides.
I. Chemical Synthesis of this compound
The synthesis of this compound from uridine is a multi-step process that involves the protection of the ribose hydroxyl groups, thionation of the protected uracil base, and subsequent deprotection to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2',3',5'-Tri-O-acetyl-uridine (Protected Uridine)
This initial step protects the hydroxyl groups of the ribose sugar to prevent side reactions during the subsequent thionation step. A common method is acetylation.
-
Methodology:
-
Suspend uridine in a suitable solvent such as pyridine.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise to the cooled suspension with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure. The resulting residue is co-evaporated with toluene to remove residual pyridine.
-
Dissolve the residue in a solvent like dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude acetylated uridine, which can be purified by silica gel chromatography if necessary. A similar procedure is used for the synthesis of acetylated 4-thiouridine[1].
-
Step 2: Thionation of 2',3',5'-Tri-O-acetyl-uridine
The conversion of the C2 and C4 carbonyl groups to thiocarbonyls is the key transformation, typically achieved using Lawesson's reagent.[1][2][3][4][5]
-
Methodology:
-
Dissolve the dried 2',3',5'-Tri-O-acetyl-uridine in an anhydrous solvent such as dioxane or toluene.
-
Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) to the solution. Typically, slightly more than 2 equivalents are needed to ensure both carbonyls are thionated.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude residue containing the protected this compound is then purified by flash chromatography on silica gel.
-
Step 3: Deprotection to Yield this compound
The final step involves the removal of the acetyl protecting groups from the ribose moiety to yield the target compound, this compound.
-
Methodology:
-
Dissolve the purified 2',3',5'-Tri-O-acetyl-2,4-dithiouridine in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature. Monitor the reaction by TLC until all starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude this compound. This crude product is then subjected to final purification. This deacetylation method is effective for obtaining the free nucleoside[1].
-
II. Purification of this compound
Purification is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step approach involving extraction and chromatography is typically employed.
Figure 2: General purification workflow for this compound.
Purification Protocols
-
Workup and Extraction:
-
After deprotection and solvent evaporation, dissolve the crude solid in a minimal amount of aqueous buffer.
-
Wash the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove nonpolar impurities.
-
Collect the aqueous layer and concentrate it under reduced pressure.
-
-
Flash Chromatography:
-
The concentrated crude product is adsorbed onto silica gel.
-
The silica is loaded onto a column packed with silica gel.
-
The product is eluted using a solvent gradient, typically a mixture of dichloromethane or chloroform and methanol. For modified nucleosides, a gradient of 5-10% methanol in chloroform is often effective[6].
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Positive fractions are combined and the solvent is evaporated to yield the purified this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For applications requiring very high purity, an additional purification step using reversed-phase HPLC (RP-HPLC) can be performed.
-
A C18 column is commonly used with a gradient of a polar solvent (e.g., water or triethylammonium acetate buffer) and a less polar organic solvent (e.g., acetonitrile).
-
III. Quantitative Data and Characterization
The following tables summarize representative quantitative data for the synthesis of thiouridines. While specific data for this compound is not abundant in the cited literature, the values for the closely related 2-thiouridine and 4-thiouridine provide a reasonable benchmark.
Table 1: Reaction Yields
| Step | Product | Typical Yield | Reference |
|---|---|---|---|
| 1 | 5′-O-DMT-2-thiouridine | 70% | [6] |
| 2 | 2',3',5'-Tri-O-acetyl-4-thiouridine | High Yields | [1] |
| 3 | 4-Thiouridine (from deacetylation) | High Yields |[1] |
Table 2: Characterization Data for Related Thiouridines
| Compound | Formula | Molar Mass ( g/mol ) | Spectroscopic Data | Reference |
|---|---|---|---|---|
| 2-Thiouridine | C₉H₁₂N₂O₅S | 260.3 | ¹H NMR (DMSO-d₆): δ 12.70 (s, 1H), 8.00 (d, 1H), 6.50 (d, 1H). FAB MS: m/z 561.1708 (for 5'-O-DMT derivative, MH⁻) | [6] |
| 4-Thiouridine | C₉H₁₂N₂O₅S | 260.26 | UV λmax: ~330 nm. MS: [M-H]⁻ at m/z 259.0394 | [7][8] |
| 2,4-Dithiouracil | C₄H₄N₂S₂ | 144.2 | ¹H NMR, Mass Spectra available in databases. |[9] |
Note: The characterization of the final this compound product should be performed using standard analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 2. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 4-Thiouridine - Wikipedia [en.wikipedia.org]
- 8. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dithiouracil | C4H4N2S2 | CID 1712448 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4-Dithiouridine: A Comprehensive Structural and Conformational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dithiouridine (s²'⁴U) is a sulfur-modified ribonucleoside, an analog of uridine where the two carbonyl oxygens at positions 2 and 4 of the pyrimidine ring are substituted with sulfur atoms. This modification imparts unique chemical and physical properties to the nucleoside, influencing its conformational preferences, base-pairing interactions, and overall effects on the structure and stability of RNA. Thionucleosides, in general, are of significant interest in nucleic acid research and drug development due to their presence in natural RNA molecules, particularly transfer RNA (tRNA), and their potential as therapeutic agents and molecular probes.
This technical guide provides a detailed analysis of the structural and conformational properties of this compound. It consolidates data from spectroscopic and computational studies to offer a comprehensive overview for researchers in the fields of biochemistry, molecular biology, and medicinal chemistry.
Structural Analysis
The introduction of sulfur atoms in place of oxygen at the C2 and C4 positions of the uracil base significantly alters the electronic distribution and steric properties of the nucleobase. This, in turn, influences bond lengths, bond angles, and the overall geometry of the molecule.
Molecular Structure of 2,4-Dithiouracil
Table 1: Calculated Bond Lengths and Angles for 2,4-Dithiouracil
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.37 | N1-C2-N3 | 120.0 |
| C2-S2 | 1.66 | C2-N3-C4 | 124.0 |
| N3-C4 | 1.39 | N3-C4-C5 | 118.0 |
| C4-S4 | 1.66 | C4-C5-C6 | 119.0 |
| C5-C6 | 1.36 | C5-C6-N1 | 122.0 |
| C6-N1 | 1.38 | S2-C2-N1 | 120.0 |
| N1-H1 | 1.01 | S2-C2-N3 | 120.0 |
| N3-H3 | 1.01 | S4-C4-N3 | 121.0 |
| C5-H5 | 1.08 | S4-C4-C5 | 121.0 |
| C6-H6 | 1.08 | H5-C5-C4 | 120.5 |
| H6-C6-N1 | 119.0 |
Data derived from DFT (B3LYP) calculations on 2,4-dithiouracil.
Conformational Analysis
The conformation of a nucleoside is primarily defined by three key parameters: the sugar pucker of the ribose ring, the torsion angle around the glycosidic bond, and the conformation of the exocyclic hydroxymethyl group.
Ribose Sugar Pucker
The ribose ring in nucleosides is not planar and typically adopts one of two major puckered conformations: C2'-endo (South) or C3'-endo (North). This conformation is crucial as it dictates the overall geometry of the nucleoside and, by extension, the helical structure of an RNA duplex. In standard A-form RNA, the C3'-endo conformation is predominant.
Studies on mono-thiolated uridines, such as 2-thiouridine (s²U), have shown that the presence of the sulfur atom at the 2-position strongly stabilizes the C3'-endo sugar pucker.[1] This effect is attributed to stereoelectronic interactions involving the bulky sulfur atom. It is highly probable that this compound also exhibits a strong preference for the C3'-endo conformation, thereby pre-organizing the nucleoside for incorporation into an A-form RNA helix.
Glycosidic Bond Torsion
The rotation around the N1-C1' glycosidic bond determines the orientation of the nucleobase relative to the sugar moiety. The two common conformations are anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar, which is the predominant conformation in standard Watson-Crick base pairing. The syn conformation, where the base is positioned over the sugar ring, is sterically less favorable for pyrimidines.
NMR studies on oligonucleotides containing 2-thiouridine have indicated a strong preference for the anti conformation.[2] Given the steric bulk of the two sulfur atoms in this compound, it is expected to have an even stronger preference for the anti conformation to minimize steric clashes between the base and the ribose.
Table 2: Summary of Conformational Preferences for Thiouridines
| Nucleoside | Predominant Sugar Pucker | Predominant Glycosidic Conformation |
| Uridine | C2'-endo / C3'-endo equilibrium | anti |
| 2-Thiouridine | C3'-endo | anti |
| 4-Thiouridine | C3'-endo (less pronounced than s²U) | anti |
| This compound (Predicted) | Strongly C3'-endo | Strongly anti |
Experimental Protocols
The structural and conformational analysis of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve the synthesized and purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
The concentration should be optimized for the specific NMR experiment, typically in the range of 1-5 mM.
-
Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
1D ¹H NMR Spectroscopy:
-
Acquire a standard 1D ¹H NMR spectrum to identify and assign the resonances of the ribose and base protons.
-
Measure the scalar coupling constants (J-couplings), particularly ³J(H1'-H2'), which is a key indicator of the sugar pucker. A small ³J(H1'-H2') value (< 3 Hz) is characteristic of a C3'-endo conformation, while a larger value (> 7 Hz) indicates a C2'-endo conformation.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use to confirm proton-proton scalar coupling connectivity within the ribose spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular ribose spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons. The intensity of the cross-peak between the base proton (H6) and the ribose protons (H1', H2', H3') provides information about the glycosidic torsion angle. A strong NOE between H6 and H1' is indicative of a syn conformation, whereas a strong NOE between H6 and H2'/H3' suggests an anti conformation.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to assign the carbon resonances.
-
The chemical shifts of C2', C3', and C4' are also sensitive to the sugar pucker conformation.
-
X-ray Crystallography for Structural Determination
X-ray crystallography provides the most definitive atomic-resolution structural information for a molecule in its solid state. Although a crystal structure for this compound is not currently available, the general protocol for its determination would be as follows.
Detailed Methodology:
-
Crystallization:
-
Synthesize and purify high-purity this compound.
-
Screen a wide range of crystallization conditions (e.g., different solvents, precipitants, temperatures, and crystallization techniques like vapor diffusion or slow evaporation) to obtain single, diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cool it in a cryostream (typically to 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (from a rotating anode source or a synchrotron).
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Data Processing:
-
Index the diffraction spots to determine the unit cell parameters and crystal system.
-
Integrate the intensities of the diffraction spots.
-
Scale and merge the data from multiple images to produce a final set of unique reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data until the model converges and provides the best fit to the data.
-
-
Validation:
-
Assess the quality of the final model using various metrics (e.g., R-factor, R-free, bond lengths, bond angles, and Ramachandran plot for macromolecules).
-
Conclusion
The dual substitution of oxygen with sulfur at the C2 and C4 positions of uridine to form this compound results in a nucleoside with distinct structural and conformational properties. Based on computational data and analogies with mono-thiolated uridines, this compound is predicted to have elongated carbon-sulfur bonds and a strong preference for a C3'-endo sugar pucker and an anti glycosidic bond conformation. These features pre-organize the molecule for incorporation into A-form RNA helices and likely have significant implications for the structure, stability, and recognition of RNA molecules containing this modification. Further experimental studies, particularly the determination of its crystal structure, would provide invaluable data to confirm these predictions and further elucidate the role of this unique modified nucleoside in biological systems and its potential in therapeutic applications.
References
The Enigmatic Role of 2,4-Dithiouridine in RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biological significance of thionated uridine modifications in RNA, with a specific focus on the hypothetical properties of 2,4-dithiouridine. While direct scientific literature on the natural occurrence and function of this compound in RNA is virtually nonexistent, this document extrapolates from the well-documented roles of its constituent modifications, 2-thiouridine (s²U) and 4-thiouridine (s⁴U). We will explore the synthesis, structural impact, and functional implications of these mono-thiolated uridines to construct a theoretical framework for the potential significance of this compound. This guide provides researchers with a comprehensive overview of the current landscape of thiouridine research, including detailed experimental protocols and quantitative data, to facilitate further investigation into this nascent area of RNA biology.
Introduction: The Expanding World of RNA Modifications
The functional diversity of RNA is not solely dictated by its primary sequence of the four canonical bases. Post-transcriptional modifications dramatically expand the chemical and structural repertoire of RNA, influencing its stability, folding, and interactions with other molecules. Among the over 170 known RNA modifications, thionated nucleosides, where an oxygen atom in the nucleobase is replaced by a sulfur atom, represent a critical class of modifications with profound biological consequences.
This guide focuses on thionated derivatives of uridine, particularly the extensively studied 2-thiouridine (s²U) and 4-thiouridine (s⁴U). While these modifications have been the subject of intense research, the doubly thionated this compound remains a largely unexplored entity within the context of RNA biology. This document aims to bridge this knowledge gap by providing a detailed examination of s²U and s⁴U, and from this, building a theoretical foundation for the potential roles of this compound.
The Biological Significance of Mono-Thiolated Uridines
2-Thiouridine (s²U): A Key Player in Translational Fidelity
2-Thiouridine is a highly conserved modification found predominantly at the wobble position (position 34) of the anticodon loop in specific tRNAs, such as those for lysine, glutamine, and glutamate.[1][2] Its presence is crucial for accurate and efficient protein synthesis.
Structural and Functional Impact:
-
Conformational Rigidity: The substitution of oxygen with the larger sulfur atom at the C2 position induces a strong preference for the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[1] This pre-organizes the anticodon loop into a rigid structure, facilitating optimal codon recognition on the ribosome.[1][2]
-
Enhanced Base Pairing and Stacking: The s²U modification significantly stabilizes Watson-Crick base pairing with adenosine (A) through improved base stacking interactions.[1][3] This enhanced stability is critical for the accurate decoding of codons ending in A.
-
Wobble Pairing Restriction: By stabilizing the s²U•A pair, the modification simultaneously destabilizes the G•U wobble pair, thereby preventing misreading of codons ending in G.[3] This restriction of wobble pairing is a key contributor to translational fidelity.
4-Thiouridine (s⁴U): A Versatile Photochemical Probe and a Regulator of Cellular Processes
4-Thiouridine is another conserved modification, typically found at position 8 of tRNAs in bacteria and archaea.[4] Beyond its natural roles, s⁴U has been widely adopted as a powerful tool in molecular biology.
Structural and Functional Impact:
-
Photoreactivity: 4-Thiouridine exhibits a unique photochemical reactivity. Upon exposure to near-UV light (around 330-360 nm), it can form covalent cross-links with adjacent pyrimidines or with amino acid residues in interacting proteins.[5][6] This property makes it an invaluable tool for studying RNA-RNA and RNA-protein interactions in vivo and in vitro.
-
Cellular Sensor: In bacteria, s⁴U in tRNA acts as a sensor for near-UV radiation. Cross-linking events induced by sunlight can trigger a cellular stress response.[7]
-
Metabolic Labeling: 4-Thiouridine can be incorporated into newly transcribed RNA in living cells, serving as a metabolic label to track RNA synthesis and turnover rates.[8]
The Hypothetical Landscape of this compound in RNA
Based on the individual properties of s²U and s⁴U, we can hypothesize the potential characteristics and biological significance of a this compound modification in RNA.
Hypothesized Properties of this compound:
-
Combined Structural Rigidity and Photoreactivity: A this compound modification would likely inherit the C3'-endo conformational preference from the 2-thio position and the photoreactivity from the 4-thio position. This could create a structurally constrained, photo-inducible cross-linking agent for high-resolution mapping of RNA interactions.
-
Altered Base Pairing and Stacking: The presence of two sulfur atoms would significantly alter the electronic properties of the uracil ring, likely leading to unique base pairing and stacking behaviors that could be exploited for novel therapeutic or diagnostic applications.
-
Unique Spectroscopic Signature: The two thiocarbonyl groups would be expected to produce a distinct UV-Vis absorption spectrum, potentially allowing for specific detection and quantification of this modification.
Quantitative Data Summary
The following tables summarize key quantitative data for 2-thiouridine and 4-thiouridine, providing a basis for comparison and for predicting the properties of this compound.
Table 1: Thermodynamic Stability of RNA Duplexes Containing Thiouridine Modifications
| Modification | Duplex Sequence | Melting Temperature (Tₘ) (°C) | Change in Gibbs Free Energy (ΔG°₃₇) (kcal/mol) | Reference |
| Unmodified (U) | 5'-GUUUC-3' / 3'-CAAAG-5' | 19.0 | - | [1] |
| 2-Thiouridine (s²U) | 5'-Gs²UUUC-3' / 3'-CAAAG-5' | 30.7 | -2.0 (relative to U) | [1] |
| 4-Thiouridine (s⁴U) | 5'-Gs⁴UUUC-3' / 3'-CAAAG-5' | 14.5 | +0.6 (relative to U) | [1] |
| Unmodified (U:A) | 5'-GCGAUAGCGC-3' / 3'-CGCUAUCGCG-5' | - | -10.0 | [3] |
| 2-Thiouridine (s²U:A) | 5'-GCGA(s²U)AGCGC-3' / 3'-CGCUAUCGCG-5' | - | -10.5 | [3] |
| Unmodified (U:U) | 5'-GCGAUAGCGC-3' / 3'-CGCUUUCGCG-5' | - | -7.24 | [3] |
| 2-Thiouridine (s²U:U) | 5'-GCGA(s²U)AGCGC-3' / 3'-CGCUUUCGCG-5' | - | -8.65 | [3] |
Table 2: Spectroscopic Properties of Thiouridines
| Nucleoside | Maximum Absorption (λₘₐₓ) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Uridine | 262 | 10,100 | General Knowledge |
| 2-Thiouridine | 275, 220 | ~15,000, ~12,000 | [1] |
| 4-Thiouridine | 331 | ~19,000 | [9] |
Experimental Protocols
Chemical Synthesis of 2-Thiouridine and 4-Thiouridine Modified RNA
The synthesis of RNA oligonucleotides containing thiouridine modifications is typically achieved using solid-phase phosphoramidite chemistry.
Protocol for 2-Thiouridine RNA Synthesis:
-
Phosphoramidite Preparation: Synthesis of the 2-thiouridine phosphoramidite is the initial step. This is achieved by coupling a bis-silyl derivative of 2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by standard sugar protection and phosphitylation procedures.[1]
-
Oligonucleotide Synthesis: The 2-thiouridine phosphoramidite is incorporated into the growing RNA chain on an automated synthesizer using standard protocols. A tert-butyl hydroperoxide oxidation step is recommended to preserve the thiocarbonyl group.[1]
-
Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support and deprotected using a mixture of ammonium hydroxide and ethanol, followed by treatment with triethylamine trihydrofluoride to remove 2'-hydroxyl protecting groups.[1] The final product is purified by HPLC.[1]
Protocol for 4-Thiouridine RNA Synthesis (Post-synthetic Modification):
-
Incorporation of a Precursor: A 4-triazolouridine phosphoramidite is incorporated into the RNA sequence during standard solid-phase synthesis.[1]
-
Post-synthetic Thiolation: The resin-bound oligonucleotide containing the triazolo-uridine is treated with thiolacetic acid to convert it to 4-thiouridine.[1][10]
-
Deprotection and Purification: Standard deprotection and purification procedures, as described for 2-thiouridine RNA, are then followed.[1]
Analysis of Thiouridine-Modified RNA
UV Thermal Denaturation (Melting Studies):
-
Prepare RNA duplex samples in a suitable buffer (e.g., 25 mM phosphate buffer, pH 7.0, containing 100 mM NaCl).[1]
-
Use a spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at a specific wavelength (e.g., 260 nm or 330 nm for s⁴U) as the temperature is increased in small increments (e.g., 1°C/min).[1]
-
The melting temperature (Tₘ) is determined from the first derivative of the melting curve. Thermodynamic parameters can be derived from concentration-dependent melting studies.[3]
Mass Spectrometry:
-
Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified, modified oligonucleotide.[1]
-
Nucleoside Composition Analysis: The RNA is enzymatically digested to its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase. The resulting nucleoside mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the modified nucleosides.[1][11]
Photo-Cross-linking with 4-Thiouridine:
-
Sample Preparation: Incubate the 4-thiouridine-containing RNA with the protein of interest under appropriate binding conditions.
-
UV Irradiation: Irradiate the sample with a UV lamp at 350-360 nm for a defined period on ice.[5]
-
Analysis: The cross-linked RNA-protein complexes can be analyzed by SDS-PAGE and autoradiography (if the RNA is radiolabeled) or by western blotting.[5]
Visualizations
Signaling Pathways and Workflows
Caption: Simplified bacterial biosynthetic pathways for 2-thiouridine and 4-thiouridine.
Caption: Workflow for RNA-protein photo-cross-linking using 4-thiouridine.
Caption: Logical relationship of hypothesized this compound properties.
Conclusion and Future Directions
The study of thiouridines has significantly advanced our understanding of RNA function, from the fundamental mechanisms of translation to the intricate networks of RNA-protein interactions. While 2-thiouridine and 4-thiouridine are now well-established as critical players in RNA biology and as indispensable research tools, this compound remains a frontier. The synthesis and incorporation of this compound into RNA would be a pivotal first step, opening the door to exploring its structural, thermodynamic, and functional properties. Such studies could reveal novel biological roles and provide a new generation of chemical probes for dissecting the complexities of the cellular RNome. This guide serves as a foundational resource for researchers poised to embark on this exciting avenue of investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of 4-thiouridine in tRNA in the methanogenic archaeon Methanococcus maripaludis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Site-specific RNA crosslinking with 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of a 4-thiouridine synthetase–RNA complex reveals specificity of tRNA U8 modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 2,4-Dithiouridine and Other Thiolated Nucleosides: A Technical Guide
This technical guide provides a comprehensive overview of 2,4-dithiouridine in comparison to other thiolated nucleosides, with a focus on their synthesis, physicochemical properties, and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Introduction to Thiolated Nucleosides
Thiolated nucleosides are analogues of natural nucleosides where one or more oxygen atoms in the pyrimidine or purine base have been replaced by sulfur. This substitution significantly alters the electronic and steric properties of the nucleobase, leading to unique characteristics that are exploited in both biological research and therapeutic applications. Among the most well-studied thiolated pyrimidines are 2-thiouridine (s²U) and 4-thiouridine (s⁴U). Both are found in nature, particularly in transfer RNA (tRNA), where they play crucial roles in codon recognition and stabilizing tRNA structure. 4-thiouridine is also a widely used tool for metabolic labeling of nascent RNA transcripts due to its unique photoreactive properties.
This compound (s²′⁴U), which contains sulfur atoms at both the 2 and 4 positions of the uracil base, represents a less studied but intriguing molecule. Its properties are expected to be a composite of those of its mono-thiolated counterparts, offering potential for novel applications.
Synthesis of Thiolated Nucleosides
The synthesis of thiolated nucleosides generally involves the thionation of a protected nucleoside precursor. The choice of thionating agent and reaction conditions is crucial for achieving regioselectivity and high yields.
The synthesis of thiolated nucleosides, including this compound, typically follows a multi-step process involving protection of the ribose hydroxyl groups, thionation of the uracil ring, and subsequent deprotection.
Caption: Generalized workflow for the chemical synthesis of thiolated nucleosides.
-
Synthesis of 2-Thiouridine: Begin with the synthesis of 2-thiouridine from uridine. This can be accomplished by first protecting the ribose hydroxyls, followed by a reaction sequence that replaces the 2-keto group with a thio group. A common method involves coupling a protected ribose with 2-thiouracil.
-
Protection of 2-Thiouridine: The hydroxyl groups of the synthesized 2-thiouridine are protected, for example, by acetylation, to prevent side reactions during the subsequent thionation step.
-
Thionation of Protected 2-Thiouridine: The protected 2-thiouridine is then reacted with a thionating agent, such as Lawesson's reagent, in a suitable solvent like dioxane or toluene under reflux conditions. This step converts the C4-carbonyl group into a thiocarbonyl group.
-
Deprotection: The protecting groups on the ribose are removed under standard conditions (e.g., with methanolic ammonia for acetyl groups) to yield this compound.
-
Purification: The final product is purified by column chromatography to yield pure this compound.
Physicochemical and Biological Properties
The introduction of sulfur atoms significantly alters the properties of the uridine base. The larger van der Waals radius of sulfur compared to oxygen and its lower electronegativity affect hydrogen bonding capabilities, base stacking interactions, and sugar conformation.
| Property | Uridine (U) | 2-Thiouridine (s²U) | 4-Thiouridine (s⁴U) | This compound (s²′⁴U) |
| UV λmax (nm) at pH ~7 | 262 | 273 | 330-340 | 280, 340 |
| pKa | 9.3 | ~8.7 | 8.2 | 7.50 |
| Effect on RNA Duplex Tm | Reference | Stabilizing (ΔTm ≈ +11.7°C)[1][2] | Destabilizing (ΔTm ≈ -4.5°C)[1][2] | Not experimentally determined, likely destabilizing |
| Preferred Sugar Pucker | C2'-endo / C3'-endo equilibrium | Predominantly C3'-endo[1][2] | - | C3'-endo |
Note: The effect of this compound on RNA duplex stability is inferred. Given the significant destabilization caused by the 4-thio modification, it is likely that the dithio-analogue would also have a destabilizing effect, potentially more pronounced.
The C3'-endo sugar pucker conformation is characteristic of A-form RNA helices. The strong preference of 2-thiouridine for this conformation is thought to "pre-organize" the RNA strand for duplex formation, contributing to its stabilizing effect[3].
Biological Activity and Applications
Thiolated nucleosides have shown a range of biological activities and are valuable tools in molecular biology.
| Nucleoside | Biological Activity | Research Applications |
| 2-Thiouridine (s²U) | Broad-spectrum antiviral activity against positive-strand RNA viruses (e.g., DENV, SARS-CoV-2).[2] | Enhances stability and specificity of antisense oligonucleotides.[4] |
| 4-Thiouridine (s⁴U) | Cytotoxic at high concentrations; can induce a nucleolar stress response.[5] | Metabolic labeling of nascent RNA (e.g., 4sU-tagging, PAR-CLIP) for studying RNA synthesis, turnover, and RNA-protein interactions.[5] |
| This compound (s²′⁴U) | The 5-fluoro-2'-deoxy derivative is a weak inhibitor of tumor cell growth. The 2'-deoxy-5'-monophosphate is a competitive inhibitor of thymidylate synthase. | Potential as a spectroscopic probe due to its unique UV-visible spectrum. |
| 4'-Thio-derivatives | Some 4'-thio pyrimidine nucleosides exhibit cytotoxicity and antiviral activity (e.g., against HSV-1 and HCMV). | - |
While many pyrimidine nucleoside analogues are potent antiviral and anticancer agents, the data for this compound is sparse. Studies on 2,4-dithio-5-fluoro-2'-deoxyuridine showed it to be a much weaker inhibitor of tumor cell growth compared to 5-fluorodeoxyuridine and its mono-thiolated analogues. This suggests that the double thionation may not be favorable for this particular mechanism of action. However, the broader antiviral and anticancer potential of this compound and its derivatives remains an area for further investigation.
Signaling Pathways and Mechanisms
In bacteria such as Salmonella enterica, the biosynthesis of thiolated nucleosides in tRNA is a complex enzymatic process. The sulfur atom is ultimately derived from cysteine. Two distinct pathways have been proposed for the thiolation of different positions on the nucleobases.
Caption: Proposed pathways for tRNA thiolation in S. enterica.
This diagram illustrates two main routes for tRNA thiolation: a direct sulfur transfer from the cysteine desulfurase IscS to the tRNA modifying enzymes (like ThiI for s⁴U and MnmA for s²U), and a more complex pathway that involves the iron-sulfur ([Fe-S]) cluster assembly machinery for the synthesis of other modified nucleosides like 2-thiocytidine (s²C) and N-6-(4-hydroxyisopentenyl)-2-methylthioadenosine (ms²io⁶A).
Experimental Protocols: Metabolic Labeling of RNA with 4-Thiouridine
4-Thiouridine is a powerful tool for studying RNA dynamics. The following is a generalized protocol for the metabolic labeling and purification of newly transcribed RNA from cell culture.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing 4-thiouridine (4sU) at a final concentration of 100-500 µM.
-
Incubate the cells for a defined period (the "pulse," e.g., 10-60 minutes), depending on the desired temporal resolution.
-
-
Total RNA Extraction:
-
After the labeling period, harvest the cells and immediately lyse them using a reagent such as TRIzol.
-
Extract the total RNA following the manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.
-
-
Thiol-Specific Biotinylation:
-
Dissolve the purified total RNA in an appropriate buffer.
-
Add a biotinylating agent that reacts specifically with thiol groups, such as EZ-Link Biotin-HPDP.
-
Incubate the reaction at room temperature, protected from light, for 1.5 to 2 hours.
-
Remove excess, unreacted biotin by chloroform extraction and subsequent RNA precipitation.
-
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA and heat to 65°C to denature secondary structures, then place on ice.
-
Add streptavidin-coated magnetic beads to the RNA solution and incubate to allow the biotinylated RNA to bind to the beads.
-
Use a magnetic stand to capture the beads (with the bound nascent RNA). The supernatant contains the unlabeled, pre-existing RNA.
-
Wash the beads several times with high- and low-salt wash buffers to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the captured, newly transcribed RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (DTT), which cleaves the disulfide bond in the Biotin-HPDP linker.
-
Collect the eluate and purify the RNA by ethanol precipitation. The purified nascent RNA is now ready for downstream applications like qRT-PCR or RNA-sequencing.
-
Caption: Experimental workflow for metabolic labeling and purification of nascent RNA using 4sU.
Conclusion
Thiolated nucleosides, particularly derivatives of uridine, are a fascinating class of molecules with diverse properties and applications. While 2-thiouridine is known to stabilize RNA duplexes and exhibits broad-spectrum antiviral activity, 4-thiouridine's primary utility lies in its role as a powerful tool for studying RNA metabolism.
This compound remains a comparatively under-explored molecule. Its synthesis is achievable, and its physicochemical properties, such as its lower pKa and distinct UV absorbance, have been characterized. However, key data regarding its effect on RNA duplex stability and its broader biological activity profile are still lacking. Based on the pronounced destabilizing effect of the 4-thio modification, it is likely that this compound would also destabilize RNA duplexes. The weak anticancer activity of its 5-fluoro-2'-deoxy derivative suggests that simultaneous thionation at both the 2 and 4 positions may not be beneficial for all therapeutic strategies.
Future research into the direct measurement of the thermodynamic effects of this compound incorporation into RNA and a broader screening of its biological activities will be crucial to unlocking its full potential in nucleic acid chemistry and drug development.
References
- 1. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of 4-thiouridine site-specifically substituted RNAs for cross-linking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and interactions with thymidylate synthase of 2,4-dithio analogues of dUMP and 5-fluoro-dUMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Discovery and Synthesis of 2,4-Dithiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolated nucleosides, naturally occurring modifications of RNA, play crucial roles in various biological processes, including the modulation of RNA structure and function. Among these, 2-thiouridine and 4-thiouridine are well-studied congeners known for their impact on tRNA stability and codon recognition. While the individual significance of these mono-thiolated uridines is established, the exploration of their di-thiolated counterpart, 2,4-dithiouridine, offers a compelling avenue for research into novel therapeutic agents and biochemical probes. This technical guide provides a comprehensive overview of the synthesis of this compound, drawing upon established methodologies for the preparation of its mono-thiolated precursors.
Synthesis of this compound
The synthesis of this compound is not as widely documented as that of its mono-thiolated analogs. However, a plausible and effective synthetic route can be devised based on the known procedures for introducing sulfur at the C2 and C4 positions of the pyrimidine ring. The most logical approach involves the sequential thiation of uridine, starting with the synthesis of 2-thiouridine, followed by the conversion of the 4-oxo group to a 4-thio group.
Proposed Synthetic Pathway for this compound
The proposed synthesis commences with the well-established conversion of uridine to 2-thiouridine, followed by a second thiation step to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps outlined above.
Protocol 1: Synthesis of 2-Thiouridine from Uridine
This procedure is adapted from established methods for the synthesis of 2-thiouridine.
Materials:
-
Uridine
-
Pyridine (anhydrous)
-
Hexamethyldisilazane (HMDS)
-
2-Thiouracil
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
-
Ammonia in Methanol (2 M)
-
Silica gel for column chromatography
Procedure:
-
Silylation of 2-Thiouracil: A suspension of 2-thiouracil in anhydrous pyridine is treated with hexamethyldisilazane (HMDS) and refluxed until the solution becomes clear, indicating the formation of the bis-silyl derivative. The solvent is then removed under reduced pressure.
-
Glycosylation: The silylated 2-thiouracil is dissolved in anhydrous dichloromethane (DCM). To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) at 0 °C. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Deprotection: Upon completion, the reaction is quenched with aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting protected 2-thiouridine is then deprotected by treatment with 2 M ammonia in methanol at room temperature.
-
Purification: The crude 2-thiouridine is purified by silica gel column chromatography to yield the pure product.
Protocol 2: Proposed Synthesis of this compound from 2-Thiouridine
This proposed protocol is based on the thiation of 2-thio-2'-deoxyuridine analogues and the general reactivity of Lawesson's reagent.
Materials:
-
2-Thiouridine
-
Anhydrous pyridine
-
Protecting group reagents (e.g., TBDMS-Cl, Imidazole)
-
Lawesson's Reagent
-
Anhydrous toluene or dioxane
-
Deprotection reagents (e.g., TBAF)
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups: The hydroxyl groups of 2-thiouridine are protected to prevent side reactions during thiation. For example, silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in an anhydrous solvent like pyridine can be employed.
-
Thiation of the 4-Oxo Group: The protected 2-thiouridine is dissolved in an anhydrous solvent such as toluene or dioxane. Lawesson's reagent is added, and the mixture is refluxed. The reaction progress is monitored by TLC.
-
Work-up and Deprotection: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a deprotection step, for instance, using tetrabutylammonium fluoride (TBAF) to remove silyl protecting groups.
-
Purification: The crude this compound is purified by silica gel column chromatography to afford the final product.
Quantitative Data
Table 1: Biological Activity of Thiouridine Analogues
| Compound | Target/Assay | IC50 (µM) | Ki (µM) |
| 2'-Deoxy-2-thiouridine | L1210 cell growth | ~10 | - |
| 2'-Deoxy-4-thiouridine | L1210 cell growth | ~5 | - |
| 2'-Deoxy-2,4-dithiouridine | L1210 cell growth | >100 | - |
| 2,4-Dithio-dUMP | Thymidylate Synthase | - | 32-55 |
Data for 2'-deoxy analogues are presented for comparative purposes.
Table 2: Spectroscopic Data of Thiouridines
| Compound | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) | Mass Spectrometry (m/z) |
| 2-Thiouridine | 12.70 (s, 1H, NH), 8.05 (d, 1H, H6), 6.50 (d, 1H, H1'), 5.45 (d, 1H, 2'-OH), 5.30 (d, 1H, 3'-OH), 4.20 (m, 3H), 3.40 (m, 2H, H5') | Characteristic downfield shift of C2 | [M-H]⁻: 259.0395 |
| 4-Thiouridine | Exchangeable NH proton signal in the range of 12.68–13.10 ppm | Characteristic downfield shift of C4 to ~190 ppm | [M+H]⁺, [M+Na]⁺, [M+K]⁺ observed |
| This compound | Predicted: Two distinct downfield shifted NH proton signals. | Predicted: Downfield shifts for both C2 and C4 carbons. | Predicted: [M+H]⁺ ~277.03 |
Biological Significance and Signaling Pathways
The biological activity of thiolated nucleosides is often attributed to their altered electronic properties and steric effects upon incorporation into nucleic acids. The replacement of oxygen with sulfur at the C2 and C4 positions of the uracil ring can influence base pairing, sugar conformation, and interactions with enzymes.
While a specific signaling pathway directly modulated by this compound has not been elucidated, its structural similarity to other nucleoside analogues suggests potential interactions with enzymes involved in nucleotide metabolism and nucleic acid synthesis. For instance, the deoxyribonucleoside monophosphate of 2,4-dithiouracil has been shown to be a competitive inhibitor of thymidylate synthase.[1]
Logical Relationship of Thiouridine Analogues in Biological Systems
The following diagram illustrates the logical progression from uridine to its thiolated analogues and their potential impact on biological processes.
Caption: Biological implications of uridine thiolation.
Conclusion
The synthesis and study of this compound represent a promising frontier in the field of nucleoside chemistry and drug discovery. While detailed experimental data on this specific molecule remains somewhat limited, the established synthetic routes for its mono-thiolated precursors provide a solid foundation for its preparation. The comparative biological data suggests that the di-thiolated analogue may possess unique properties, distinct from both 2-thiouridine and 4-thiouridine. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential as a therapeutic agent or a tool for chemical biology.
References
An In-depth Technical Guide to the Physical Characteristics of 2,4-Dithiouridine Crystals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the physical characteristics of 2,4-Dithiouridine crystals is limited in publicly accessible literature. This guide provides a comprehensive overview based on available data for the closely related nucleobase, 2,4-Dithiouracil, and analogous thiouridine compounds. The experimental protocols detailed herein are derived from established methodologies for similar molecules and should be adapted and optimized for specific laboratory conditions.
Introduction
This compound is a sulfur-containing pyrimidine nucleoside analog of uridine, where the oxygen atoms at both the C2 and C4 positions of the uracil ring are replaced by sulfur atoms. This modification can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and steric profile, making it a compound of interest in medicinal chemistry and nucleic acid research. Understanding the physical characteristics of its crystalline form is crucial for its synthesis, purification, formulation, and for elucidating its structure-activity relationships.
This technical guide provides a summary of the available crystallographic data for the nucleobase 2,4-Dithiouracil and spectroscopic and thermal properties of related thiouridine analogs. It also outlines detailed experimental protocols for the characterization of this compound crystals.
Crystallographic Data
The crystal structure of the nucleobase 2,4-Dithiouracil provides valuable insights into the probable packing and intermolecular interactions within this compound crystals.
Table 1: Crystallographic Data for 2,4-Dithiouracil
| Parameter | Value |
| CCDC Number | 873163 |
| Empirical Formula | C₄H₄N₂S₂ |
| Formula Weight | 144.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.973(3) |
| b (Å) | 10.339(4) |
| c (Å) | 7.080(3) |
| α (°) | 90 |
| β (°) | 114.69(4) |
| γ (°) | 90 |
| Volume (ų) | 530.1(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.806 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) for 2,4-Dithiouracil.
Spectroscopic Properties (Analogous Compounds)
Table 2: ¹H NMR Spectroscopic Data for Thiouridine Analogs (in DMSO-d₆)
| Proton | 2-Thiouridine (δ, ppm) | 4-Thiouridine (δ, ppm) |
| NH | 12.70 (s) | Not Reported |
| H6 | 8.00 (d) | Not Reported |
| H5 | Not Reported | Not Reported |
| H1' | 6.50 (d) | Not Reported |
| H2' | Not Reported | Not Reported |
| H3' | Not Reported | Not Reported |
| H4' | 4.10 (m) | Not Reported |
| H5', H5'' | 3.30 (m) | Not Reported |
| OH | 5.60 (d), 5.40 (d), 5.20 (d) | Not Reported |
Data is illustrative and sourced from studies on 2-thiouridine.[1]
Table 3: UV-Visible Spectroscopic Data for Thiouridine Analogs
| Compound | Solvent/Buffer | λmax (nm) |
| 2-Thiouridine containing duplex | 25 mM phosphate, 100 mM NaCl, pH 7.0 | 280 |
| 4-Thiouridine containing duplex | 25 mM phosphate, 100 mM NaCl, pH 7.0 | 330 |
| 4-Thiouridine | PBS (pH 7.2) | 249, 330 |
Data compiled from various sources for comparative purposes.[1][2]
Thermal Properties (Analogous Compounds)
The melting temperature (Tm) of nucleic acid duplexes containing thiouridines provides insight into their thermal stability.
Table 4: Thermal Melting (Tm) Data for RNA Duplexes Containing Thiouridines
| Duplex | Tm (°C) |
| Unmodified U-containing duplex | 19.0 |
| s²U-containing duplex | 30.7 |
| s⁴U-containing duplex | 14.5 |
Conditions: Duplex concentration of ~8 x 10⁻⁴ M in 25 mM phosphate buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis, crystallization, and characterization of this compound, based on established procedures for related compounds.
Synthesis of this compound
The synthesis of this compound can be approached by thionation of a protected uridine derivative. A common method involves the use of Lawesson's reagent.
Protocol:
-
Protection of Uridine: Protect the hydroxyl groups of uridine (e.g., with TBDMS or acetyl groups) to prevent side reactions.
-
Thionation: Dissolve the protected uridine in a dry, inert solvent such as anhydrous toluene or dioxane.
-
Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in a stoichiometric amount (typically 2-3 equivalents).
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Deprotection: Remove the protecting groups from the purified, thionated product using appropriate deprotection conditions (e.g., TBAF for TBDMS groups or ammonia in methanol for acetyl groups).
-
Purify the final product, this compound, by recrystallization or column chromatography.
Crystallization
Obtaining high-quality crystals is paramount for X-ray diffraction studies. The following are general guidelines for the crystallization of this compound.
Protocol:
-
Solvent Selection: Screen a variety of solvents to determine the solubility of this compound. Good solvents for crystallization are those in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures. Common solvents to test include water, ethanol, methanol, acetonitrile, and mixtures thereof.
-
Slow Evaporation:
-
Dissolve the purified this compound in a suitable solvent to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Place the solution in a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of this compound in a suitable solvent.
-
Prepare a reservoir solution containing a precipitant (e.g., a salt or a polymer like PEG) that is miscible with the solvent of the compound.
-
For the hanging drop method, place a small drop (1-2 µL) of the compound solution on a siliconized coverslip and invert it over the reservoir.
-
For the sitting drop method, place the drop on a post within a sealed well containing the reservoir solution.
-
Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling should induce crystallization.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Protocol:
-
Crystal Mounting: Carefully select a single, well-formed crystal of this compound and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount (typically 1-5 mg) of crystalline this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating neighboring protons).
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This will show the chemical shifts of the different carbon atoms in the molecule.
-
2D NMR Spectroscopy (Optional): For more complex structures or to confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within a molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a buffer solution). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Spectrum Acquisition: Record the UV-Visible absorption spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic structure of the molecule.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of a crystalline material.
Protocol:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount (1-5 mg) of this compound crystals into an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions such as melting, decomposition, or changes in crystal form. The melting point is determined from the onset or peak of the melting endotherm.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the crystals into the TGA instrument.
-
Heat the sample at a controlled rate under a controlled atmosphere.
-
The TGA curve will show the change in mass of the sample as a function of temperature, indicating the temperatures at which decomposition or loss of solvent occurs.
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound crystals.
Conclusion
This technical guide provides a foundational understanding of the expected physical characteristics of this compound crystals, drawing upon data from its constituent nucleobase and related thiouridine analogs. The detailed experimental protocols offer a starting point for researchers to synthesize, crystallize, and comprehensively characterize this promising molecule. Further experimental investigation is necessary to fully elucidate the specific properties of this compound in its crystalline state, which will be invaluable for its future applications in drug development and nucleic acid chemistry.
References
Theoretical and Molecular Modeling Studies of 2,4-Dithiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dithiouridine (s²s⁴U), a thionated analog of the nucleoside uridine, has garnered significant interest in the fields of medicinal chemistry and molecular biology. The substitution of the two keto-oxygen atoms at the C2 and C4 positions of the pyrimidine ring with sulfur atoms imparts unique physicochemical and biological properties to the molecule. These modifications influence its electronic structure, hydrogen bonding capabilities, and conformational preferences, leading to potential applications as an antiviral and anticancer agent. This technical guide provides an in-depth overview of the theoretical studies and molecular modeling of this compound, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing relevant workflows and mechanisms.
Molecular Structure and Properties
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound and its parent nucleobase, 2,4-dithiouracil. These computational approaches provide valuable insights that complement experimental data from techniques like X-ray crystallography and spectroscopy.
Geometric Parameters
Quantum chemical calculations have been performed to determine the optimized geometry of 2,4-dithiouracil. The calculated bond lengths and angles are in good agreement with experimental crystallographic data, providing a validated model for further computational analysis.
Table 1: Selected Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for this compound/Dithiouracil.
| Parameter | DFT Calculated (B3LYP)[1] | Experimental (X-ray)[2] |
| Bond Lengths (Å) | ||
| C2=S2 | 1.662 | - |
| C4=S4 | 1.660 | - |
| N1-C2 | 1.385 | - |
| C2-N3 | 1.391 | - |
| N3-C4 | 1.398 | - |
| C4-C5 | 1.442 | - |
| C5=C6 | 1.359 | - |
| C6-N1 | 1.378 | - |
| **Bond Angles (°) ** | ||
| S2-C2-N1 | 122.5 | - |
| S2-C2-N3 | 123.4 | - |
| S4-C4-N3 | 121.8 | - |
| S4-C4-C5 | 124.7 | - |
| C6-N1-C2 | 121.2 | - |
| C2-N3-C4 | 125.1 | - |
| N1-C2-N3 | 114.1 | - |
| N3-C4-C5 | 113.5 | - |
| C4-C5-C6 | 119.5 | - |
| C5-C6-N1 | 126.6 | - |
| Dihedral Angles (°) | ||
| O1'-C1'-N1-C6 | - | 18.0[2] |
| C2'-C1'-N1-C6 | - | -101.5[2] |
Note: DFT data is for 2,4-dithiouracil, while dihedral angles are for this compound.
Spectroscopic Properties
Experimental and theoretical studies have characterized the spectroscopic signature of this compound.
Table 2: Experimental Spectroscopic Data for this compound.
| Spectroscopic Technique | Key Findings | Reference |
| UV-Vis Spectroscopy | In H₂O (pH 5.70): λmax at 280 nm (ε = 21.2 x 10³) and 340 nm (ε = 10.6 x 10³). Two isobestic points at 343 nm and 302 nm. pKa = 7.50. | [2] |
| Infrared (IR) Spectroscopy | Thioamide band I observed at 1610 cm⁻¹. No splitting of C=S vibration bands, suggesting equivalent C=S bonds. | [2] |
| Proton NMR (P.M.R.) | Measured in d-DMSO with TMS as an internal standard. | [2] |
Vibrational Frequencies
DFT calculations have been used to predict the vibrational frequencies of 2,4-dithiouracil, aiding in the assignment of experimental IR and Raman spectra.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2,4-Dithiouracil.
| Vibrational Mode | Calculated Frequency (DFT) |
| N-H Stretching | ~3400 - 3500 |
| C-H Stretching | ~3100 |
| C=S Stretching | ~1100 - 1200 |
| Ring Deformations | Various |
Experimental and Computational Protocols
Synthesis of this compound
A generalized protocol for the synthesis of this compound can be adapted from methods reported for related thiopyrimidine nucleosides.
Protocol 1: Synthesis of this compound
-
Protection of Uridine: Acetylate the hydroxyl groups of uridine using acetic anhydride in pyridine to yield 2',3',5'-tri-O-acetyluridine.
-
Thionation: Treat the protected uridine with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like pyridine or dioxane. This step replaces the carbonyl oxygens with sulfur.
-
Deprotection: Remove the acetyl protecting groups using a methanolic ammonia solution.
-
Purification: Purify the resulting this compound product using column chromatography on silica gel.
-
Crystallization: Crystallize the purified product from an aqueous solution to obtain yellow needles of this compound monohydrate[2].
Spectroscopic Analysis
Protocol 2: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., water) at a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. For pH-dependent studies, adjust the pH of the solution using small volumes of 1N HCl or 1N NaOH and record the spectrum at each pH value[2].
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., Varian AH 100)[2].
-
Data Acquisition: Acquire ¹H NMR spectra.
Quantum Chemical Calculations
Protocol 4: Density Functional Theory (DFT) Calculations
-
Software: Employ a quantum chemistry software package such as Gaussian.
-
Method: Use the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for such systems[1].
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly used to provide sufficient flexibility for an accurate description of the electronic structure.
-
Calculations:
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
-
Electronic Properties: Compute properties such as molecular orbitals (HOMO, LUMO), Mulliken charges, and the dipole moment.
-
Excited States: Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies and oscillator strengths to simulate the UV-Vis spectrum.
-
Molecular Docking
Protocol 5: Molecular Docking of this compound
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges.
-
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein (e.g., viral RNA-dependent RNA polymerase or a cancer-related kinase) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or Glide.
-
Define the binding site (grid box) on the receptor based on the location of the active site or a known ligand-binding pocket.
-
Perform the docking calculations to generate a series of binding poses for this compound within the receptor's active site.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
Visualizations of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for this compound.
Proposed Antiviral Mechanism of Action
Based on studies of related thiouridine analogs, a plausible mechanism of antiviral activity for this compound involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).
Caption: Proposed antiviral mechanism of this compound.
Potential Applications in Drug Development
Antiviral Activity
Thiouridine analogs have demonstrated broad-spectrum antiviral activity against various RNA viruses. The proposed mechanism of action, inhibition of viral RdRp, makes this compound a promising candidate for further investigation as an antiviral agent. Molecular docking studies can be employed to predict its binding affinity and interaction with the RdRp of clinically relevant viruses, guiding the design of more potent inhibitors.
Anticancer Potential
Derivatives of 2,4-dithiouracil, such as those belonging to the thiazolidinedione class of compounds, have been investigated for their anticancer properties. The potential anticancer mechanisms of these related compounds involve the modulation of various signaling pathways, including PPARγ, Wnt, MAPK/ERK, and PI3K/Akt. While the direct effect of this compound on these pathways requires further investigation, its structural similarity to these active compounds suggests its potential as a scaffold for the development of novel anticancer therapeutics. Molecular modeling can aid in the rational design of this compound derivatives with enhanced selectivity and potency against specific cancer targets.
Conclusion
Theoretical studies and molecular modeling have provided significant insights into the structure, properties, and potential biological activities of this compound. The combination of computational and experimental approaches is crucial for advancing our understanding of this modified nucleoside and for harnessing its therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating further exploration of this compound and its derivatives as promising therapeutic agents.
References
Methodological & Application
Application Notes: Metabolic Labeling of Nascent RNA with 4-Thiouridine
Introduction
The study of RNA dynamics, including synthesis, processing, and decay, is crucial for understanding gene expression regulation. Traditional methods that rely on transcriptional inhibitors can introduce cellular stress and artifacts, confounding data interpretation.[1][2][3][4] Metabolic labeling of newly transcribed RNA with nucleoside analogs offers a powerful alternative to investigate RNA kinetics with minimal perturbation to the cell.[5][6] 4-thiouridine (4sU), a non-toxic uridine analog, is a widely used and versatile metabolic label for tracking nascent RNA in cell culture.[2][7][8]
When added to cell culture media, 4sU is readily taken up by cells, converted into 4-thiouridine triphosphate (s⁴UTP) by the endogenous nucleotide salvage pathway, and incorporated into newly synthesized RNA in place of uridine.[2][5] The key feature of 4sU is the substitution of the oxygen atom at the C4 position with a sulfur atom, creating a reactive thiol group in the nascent RNA.[8] This thiol group enables the specific biotinylation of the labeled RNA, allowing for its subsequent purification and enrichment from the total RNA pool using streptavidin-coated beads.[1][2][5] The isolated nascent RNA can then be used in a variety of downstream applications, including qRT-PCR, microarray analysis, and next-generation sequencing (e.g., 4sU-seq), to provide a high-resolution view of the cellular transcriptome's dynamics.[2][4]
Principle of 4sU-Based RNA Metabolic Labeling
The workflow for metabolic labeling of RNA using 4-thiouridine involves several key steps:
-
Labeling: Cultured cells are incubated with 4sU for a defined period (pulse-labeling). The optimal concentration and duration of labeling need to be determined empirically for each cell type to ensure efficient incorporation without inducing cytotoxicity.[1][2]
-
RNA Isolation: Total RNA is extracted from the cells using standard methods, such as TRIzol-based protocols.[2][5][9]
-
Biotinylation: The thiol group on the incorporated 4sU is specifically conjugated to a biotin derivative, typically Biotin-HPDP, which forms a reversible disulfide bond.[5][9]
-
Purification: The biotinylated nascent RNA is captured and separated from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.[1][2][5]
-
Elution: The captured nascent RNA is released from the beads by cleaving the disulfide bond with a reducing agent, such as dithiothreitol (DTT).[1][2]
-
Downstream Analysis: The purified nascent RNA is then ready for quantification and analysis using techniques like RNA-seq to study RNA synthesis, processing, and turnover rates.[7]
Experimental Considerations
Several factors should be considered to ensure the success of a 4sU labeling experiment:
-
4sU Concentration and Labeling Time: High concentrations (>50 µM) and long incubation times (>12 hours) of 4sU can be cytotoxic and may inhibit rRNA synthesis, leading to a nucleolar stress response.[1][8][10] It is crucial to optimize these parameters for each cell line to achieve sufficient labeling for detection without affecting cellular physiology.[2][8]
-
Cell Type Variability: The efficiency of 4sU uptake and incorporation can vary significantly between different cell types.[1]
-
Spike-in Controls: The use of an in vitro transcribed 4sU-labeled spike-in control RNA is recommended to normalize for variations in biotinylation efficiency and recovery across different samples.[1][7]
Quantitative Data Summary
The following table summarizes typical experimental parameters for 4sU labeling, compiled from various studies. It is important to note that these are starting points, and optimization is essential for specific experimental systems.
| Parameter | Cell Type | 4sU Concentration | Labeling Time | Key Findings | Reference |
| Labeling Optimization | HEK293 | 40µM | 2 and 24 hours | This concentration does not elicit toxic translational effects and is suitable for studying nascent pre-mRNA splicing. | [8] |
| mRNA Labeling | General Mammalian | 100 µM - 1 mM | 15 min - 24 hours | Optimal incorporation rates of 1% to 10% can be achieved within this range, balancing efficiency and cytotoxicity. | [6] |
| rRNA Synthesis Analysis | General Mammalian | ≤ 10 µM | Not specified | Lower concentrations are required to accurately measure rRNA production and processing without inhibition. | [10] |
| Cytotoxicity Threshold | General Mammalian | > 50 µM | > 12 hours | Concentrations above this threshold can inhibit 47S rRNA production and processing, triggering a nucleolar stress response. | [8][10] |
| Incorporation Rate | Mammalian Cells | 100 µM for 24h; 500 µM for 2h | 2 and 24 hours | Results in a median 4sU incorporation rate of 0.5% to 2.3%. | [6][8] |
| Prodrug Comparison | HEK293T | 50 µM | 30 min | A bis(4-acetyloxybenzyl) 5'-monophosphate prodrug of 4sU showed incorporation efficiency comparable to 4sU itself. | [11] |
Visualizations
Caption: Workflow for metabolic labeling and purification of nascent RNA using 4-thiouridine.
Caption: Cellular pathway of 4-thiouridine uptake, phosphorylation, and incorporation into RNA.
Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 4-Thiouridine
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (50 mM in sterile, RNase-free water; store at -20°C)[2]
-
TRIzol reagent
-
Sterile, RNase-free conical tubes and pipettes
Procedure:
-
Plate the desired number of cells in a culture dish to reach 70-80% confluency at the time of labeling.[2][3]
-
Prepare the 4sU-containing medium. For a 10 cm dish, transfer at least 5 mL of fresh culture medium to a sterile conical tube.[2]
-
Add the required volume of the 50 mM 4sU stock solution to the fresh medium to achieve the final desired concentration (e.g., 100 µM). Mix thoroughly by pipetting.
-
Aspirate the old medium from the cells and immediately add the 4sU-containing medium.[2][3]
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) under standard culture conditions.[12]
-
After incubation, aspirate the 4sU-containing medium and immediately lyse the cells by adding 1 mL of TRIzol reagent directly to the dish.[3]
-
Homogenize the lysate by pipetting up and down.
-
Proceed immediately to total RNA extraction or store the TRIzol lysate at -80°C.
Protocol 2: Biotinylation of 4sU-Labeled RNA
Materials:
-
Total RNA (60-100 µg) isolated from 4sU-labeled cells
-
EZ-Link Biotin-HPDP (1 mg/mL stock in DMF)[2]
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Chloroform[5]
-
Isopropanol
-
75% Ethanol
-
5 M NaCl
Procedure:
-
In an RNase-free microcentrifuge tube, combine 60-80 µg of total RNA with RNase-free water to a final volume of 250 µL.[5][9]
-
Add 25 µL of 10x Biotinylation Buffer.
-
Add 25 µL of Biotin-HPDP stock solution. The final volume will be 300 µL.[9]
-
Mix gently by flicking the tube and incubate at room temperature for 1.5 hours with rotation, protected from light.[3][9]
-
To remove unreacted Biotin-HPDP, perform a chloroform extraction. Add an equal volume (300 µL) of chloroform, vortex vigorously for 15 seconds, and centrifuge at 20,000 x g for 5 minutes at 4°C.[5]
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the biotinylated RNA by adding 1/10th volume of 5 M NaCl and 1 volume of isopropanol.[3]
-
Incubate at room temperature for 10 minutes, then centrifuge at 20,000 x g for 20 minutes at 4°C.[3]
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C. Carefully remove all ethanol.[9]
-
Air-dry the pellet briefly and resuspend the biotinylated RNA in 50-100 µL of RNase-free water.
Protocol 3: Purification of Biotinylated Nascent RNA
Materials:
-
Biotinylated RNA from Protocol 2
-
Streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit)[2]
-
Washing Buffer (e.g., provided with the kit, or a high-salt buffer)
-
Dithiothreitol (DTT), 100 mM in RNase-free water (prepare fresh)
-
Glycogen (20 mg/mL)[1]
-
100% Ethanol
Procedure:
-
Denature the biotinylated RNA by heating to 65°C for 10 minutes, then immediately place on ice for 5 minutes.[2][9]
-
Equilibrate the streptavidin magnetic beads according to the manufacturer's instructions.
-
Add the denatured RNA to the equilibrated beads and incubate for 15 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA).
-
Wash the beads extensively to remove non-specifically bound RNA. Typically, perform 3 washes with 65°C washing buffer followed by 3 washes with room temperature washing buffer.[2]
-
To elute the nascent RNA, add 100 µL of freshly prepared 100 mM DTT to the beads. DTT will cleave the disulfide bond, releasing the RNA.[2]
-
Incubate for 5-10 minutes at room temperature, then place the tube on the magnetic stand and collect the supernatant containing the purified nascent RNA into a new tube.
-
Perform a second elution with another 100 µL of 100 mM DTT to maximize recovery.[2]
-
Precipitate the eluted RNA by adding glycogen (to 1 µg/µL final concentration), 1/10th volume of 5 M NaCl, and 2.5 volumes of 100% ethanol.[1][2]
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the nascent RNA.
-
Wash the pellet with 75% ethanol, air-dry, and resuspend in an appropriate volume of RNase-free water for downstream applications.
References
- 1. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine [escholarship.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 12. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiolated Uridines in the Study of RNA Dynamics
Note on 2,4-Dithiouridine: While the inquiry specified this compound, a comprehensive review of the scientific literature reveals that the use of this particular doubly thiolated uridine is not a common or well-documented technique for studying RNA dynamics. The predominant tools for such research are the singly modified nucleosides, 2-thiouridine (s²U) and 4-thiouridine (s⁴U) . This document will, therefore, focus on the well-established applications and protocols for s²U and s⁴U, which provide powerful insights into RNA synthesis, RNA-protein interactions, and RNA structure.
Application Note 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU) to Study RNA Dynamics
Introduction
Metabolic labeling with 4-thiouridine (4sU) is a powerful technique to isolate and quantify newly transcribed RNA, allowing for the determination of RNA synthesis and degradation rates.[1] When added to cell culture media, 4sU is taken up by cells, converted to 4-thiouridine triphosphate (s⁴UTP), and incorporated into nascent RNA transcripts in place of uridine.[2][3] The incorporated 4sU contains a reactive thiol group that can be specifically biotinylated, enabling the affinity purification of the newly synthesized RNA from the total RNA population.[3][4] This approach has been widely adopted for various downstream applications, including RNA sequencing (4sU-seq), to provide a dynamic view of the transcriptome.[2]
Experimental Protocol: Metabolic Labeling, Biotinylation, and Isolation of 4sU-labeled RNA
This protocol is adapted from established methods for metabolic labeling of nascent RNA in mammalian cells.[2][3][4]
1. Metabolic Labeling of Cells with 4-Thiouridine:
-
Culture mammalian cells to approximately 70-80% confluency.
-
Prepare a stock solution of 4-thiouridine (e.g., 50 mM in sterile, RNase-free water) and store in aliquots at -20°C.[4]
-
Thaw a 4sU aliquot immediately before use. Dilute the 4sU stock solution in pre-warmed cell culture medium to the desired final concentration (typically 50-200 µM, but should be optimized for cell type and experimental goals to minimize cytotoxicity).[5]
-
Remove the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for a specific period (pulse time), which can range from minutes to hours depending on the experimental question. Shorter pulses are used to label nascent transcripts, while longer pulses followed by a chase with uridine can be used to measure RNA decay rates.[6]
-
After the desired labeling time, aspirate the 4sU-containing medium and immediately lyse the cells in a TRIzol-like reagent to stabilize the RNA.[4]
2. Total RNA Extraction:
-
Extract total RNA from the cell lysate using a standard phenol-chloroform extraction method (e.g., with TRIzol) followed by isopropanol precipitation.[4]
-
Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. Biotinylation of 4sU-labeled RNA:
-
Prepare a fresh solution of EZ-Link Biotin-HPDP (or a similar thiol-reactive biotinylation reagent) in DMF at a concentration of 1 mg/mL.[4]
-
In a typical reaction, combine 50-100 µg of total RNA with the biotinylation reagent. A common ratio is 2 µL of 1 mg/mL Biotin-HPDP per 1 µg of RNA.[5]
-
Add a biotinylation buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA).[5]
-
Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation.
-
Remove unincorporated biotin by performing a chloroform extraction and subsequent isopropanol precipitation of the RNA.[5]
4. Isolation of Biotinylated RNA:
-
Resuspend the biotinylated RNA in RNase-free water.
-
Heat the RNA to 65°C for 10 minutes to denature secondary structures, then immediately place it on ice for 5 minutes.[5]
-
Prepare streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Incubate the denatured, biotinylated RNA with the streptavidin beads for 15-30 minutes at room temperature with rotation to allow for binding.[5]
-
Place the tubes on a magnetic stand and discard the supernatant which contains the unlabeled, pre-existing RNA.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.[6]
-
Elute the bound, newly transcribed RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (DTT), which cleaves the disulfide bond in the biotin linker.
-
Precipitate the eluted RNA using ethanol or isopropanol, and resuspend it in a suitable buffer for downstream analysis.
Quantitative Data for Metabolic Labeling
| Parameter | Value/Range | Cell Type/Context | Reference |
| 4sU Concentration | 10 µM - 500 µM | Human U2OS, 2fTGH cells, mESCs | [5][6] |
| Labeling Time | 5 min - 24 hours | Varies with experimental goal (synthesis vs. decay) | [3][6] |
| Biotin-HPDP Concentration | 1 mg/mL in DMF | General protocol | [4][5] |
| RNA Input for Biotinylation | 50 - 100 µg | General protocol | [5] |
| Elution Agent | 100 mM DTT | General protocol | [4] |
Experimental Workflow for Metabolic Labeling of Nascent RNA
Application Note 2: Photo-crosslinking of 4-Thiouridine-labeled RNA to Study RNA-Protein Interactions
Introduction
Identifying the proteins that interact with specific RNA molecules is crucial for understanding post-transcriptional gene regulation. Photo-crosslinking using 4-thiouridine is a powerful method to covalently link RNA to its binding proteins in vivo or in vitro.[7][8] When RNA containing 4sU is irradiated with long-wavelength UV light (350-365 nm), the 4-thiouracil base becomes photo-activated and forms a covalent bond with amino acid residues in close proximity, effectively "trapping" the RNA-protein interaction.[7][8] This technique, often coupled with immunoprecipitation (CLIP), allows for the identification of RNA-binding proteins and the specific RNA sequences they bind.[7]
Experimental Protocol: In Vivo Photo-crosslinking and Analysis
This protocol outlines a general procedure for in vivo photo-crosslinking.
1. 4sU Labeling of Cells:
-
Follow the metabolic labeling procedure described in Application Note 1 to incorporate 4sU into cellular RNA. The concentration of 4sU and the labeling time should be optimized for the specific cell line and experimental goals.
2. UV Crosslinking:
-
After 4sU labeling, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Place the cell culture dish on ice and irradiate with 365 nm UV light. The energy dose typically ranges from 0.1 to 0.4 J/cm². The optimal dose should be determined empirically. A 45 KJ/m² dose has been shown to be effective.[8]
-
After irradiation, harvest the cells by scraping and pellet them by centrifugation.
3. Lysis and Immunoprecipitation:
-
Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Treat the lysate with a low concentration of RNase to partially digest the RNA, leaving the protein-bound fragments intact.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an antibody specific to the protein of interest that is coupled to magnetic or agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
4. RNA-Protein Complex Analysis:
-
To identify the crosslinked RNA, the protein can be digested with proteinase K, followed by RNA extraction and analysis by reverse transcription and sequencing.
-
To identify the crosslinked protein, the RNA can be digested with a nuclease, and the protein can be analyzed by mass spectrometry.
Experimental Workflow for Photo-crosslinking and RBP Identification
Application Note 3: Structural and Thermodynamic Analysis of RNA using 2-Thiouridine (s²U) and 4-Thiouridine (s⁴U)
Introduction
The incorporation of thiolated uridines into RNA can significantly impact its structure and thermodynamic stability. 2-thiouridine is known to stabilize RNA duplexes, while 4-thiouridine can have a destabilizing effect.[9] These properties are critical for various biological functions, such as the codon-anticodon interactions in tRNA.[9][10] Studying the effects of these modifications provides insights into how RNA structure is fine-tuned for its function. UV thermal melting is a common technique used to determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes.[9]
Experimental Protocol: UV Thermal Melting Analysis of Thiolated RNA Duplexes
This protocol describes the determination of the melting temperature of RNA duplexes containing thiolated uridines.[9]
1. Synthesis and Purification of RNA Oligonucleotides:
-
Synthesize RNA oligonucleotides containing site-specific 2-thiouridine or 4-thiouridine and their complementary strands using solid-phase phosphoramidite chemistry.[9]
-
Purify the oligonucleotides by methods such as HPLC to ensure high purity.[9]
-
Quantify the concentration of the purified oligonucleotides.
2. Duplex Formation:
-
Prepare samples by mixing equimolar amounts of the thiolated RNA strand and its complementary strand in a buffer solution (e.g., 25 mM phosphate buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0).[9]
3. UV Thermal Melting:
-
Use a spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance of the RNA duplex at a specific wavelength (e.g., 260 nm for standard RNA, or 330 nm for s⁴U-containing duplexes) as the temperature is increased incrementally (e.g., 1°C per minute).[9]
-
Record the absorbance at each temperature point to generate a melting curve.
4. Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the peak of the first derivative of the melting curve.[9]
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from the melting curves.
Quantitative Data for Thermodynamic Stability of Thiolated RNA Duplexes
The following data is from a study on a pentamer RNA duplex (Gs²UUUC or Gs⁴UUUC complexed with GmAmAmAmAmCm).[9]
| RNA Duplex | Melting Temperature (Tm) in 100 mM NaCl | ΔG°₃₁₀ (kcal/mol) |
| Unmodified (GUUUC) | 19.0°C | -2.8 |
| 2-Thiouridine (Gs²UUUC) | 30.7°C | -4.8 |
| 4-Thiouridine (Gs⁴UUUC) | 14.5°C | -2.2 |
Logical Relationship of Thiolation on RNA Duplex Stability
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. impb.ru [impb.ru]
Application Notes and Protocols for the Detection of 2,4-Dithiouridine in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolated nucleosides, such as 2-thiouridine (s²U) and 4-thiouridine (s⁴U), are naturally occurring modifications in RNA that play crucial roles in various biological processes, including the stabilization of tRNA structure and codon-anticodon interactions. The analogous 2,4-dithiouridine, while less common, is of significant interest in RNA biochemistry and drug development due to its unique chemical properties. Accurate and sensitive detection of these modifications is essential for understanding their function and for the development of RNA-based therapeutics.
These application notes provide an overview of established methods for the detection and quantification of thiouridines in RNA, with a focus on techniques that can be adapted for this compound. The protocols detailed below are primarily based on methods developed for s²U and s⁴U, and may require optimization for the specific detection of this compound.
Methods for Thiouridine Detection in RNA
Several analytical techniques can be employed to detect and quantify thiolated uridines in RNA. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): A robust method for the separation and quantification of modified nucleosides from digested RNA samples.
-
Mass Spectrometry (MS): A highly sensitive technique for the identification and quantification of modified nucleosides, often coupled with liquid chromatography (LC-MS).
-
Metabolic Labeling and Enrichment: Involves the incorporation of thiouridine analogs into newly transcribed RNA, followed by selective enrichment and downstream analysis.
-
Sequencing-Based Methods: High-throughput sequencing approaches that identify the location of thiouridines within RNA molecules.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantitative analysis of nucleoside modifications in RNA. The method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by separation and quantification using a reverse-phase HPLC column.
Quantitative Data Summary
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Linearity Range | Reference |
| 2-Thiouridine (s²U) | Varies with column and mobile phase | pmol range | pmol to nmol | [1] |
| 4-Thiouridine (s⁴U) | ~10.5 | pmol range | pmol to nmol | [2] |
| Unmodified Uridine | Varies with column and mobile phase | pmol range | pmol to nmol | [3] |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition.
Experimental Protocol: HPLC Analysis of Thiouridines
1. RNA Digestion:
-
To 1-5 µg of total RNA, add 1 µL of Nuclease P1 (100 U/µL) and 1 µL of bacterial alkaline phosphatase (1 U/µL).
-
Add reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM MgCl₂) to a final volume of 20 µL.
-
Incubate at 37°C for 1-2 hours.
-
Centrifuge the sample at high speed for 5 minutes to pellet any undigested material.
-
Collect the supernatant containing the digested nucleosides.
2. HPLC Analysis:
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: A reverse-phase C18 column (e.g., SB-AQ C₁₈, 2.7 µm, 4.6 mm × 150 mm) maintained at 25°C.[3]
-
Mobile Phase: 0.1% formic acid in water.[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 20 µL.
-
Detection: UV detector at 260 nm, 280 nm, and 330 nm (for s⁴U).[1][2]
3. Data Analysis:
-
Identify peaks corresponding to s²U and s⁴U by comparing their retention times to that of pure standards.
-
Quantify the amount of each nucleoside by integrating the peak area and comparing it to a standard curve generated with known concentrations of the modified nucleosides.
Workflow Diagram
References
Application Notes and Protocols: 2,4-Dithiouridine in Photo-Crosslinking Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dithiouridine is a photoreactive analog of the natural nucleoside uridine. Its unique photochemical properties have made it an invaluable tool in molecular biology, particularly for investigating RNA-protein interactions through photo-crosslinking experiments. When incorporated into RNA molecules, this compound can be activated by UV light of a specific wavelength to form covalent crosslinks with closely associated proteins. This enables the precise identification of RNA-binding proteins (RBPs) and their binding sites on a transcriptome-wide scale.
One of the most prominent applications of thiolated uridines is in a technique called Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).[1][2][3] This method relies on the in vivo incorporation of photoreactive ribonucleoside analogs, such as 4-thiouridine (4-SU), into nascent RNA transcripts.[1] Subsequent irradiation with near-UV light (365 nm) induces efficient crosslinking between the 4-SU-labeled RNA and interacting RBPs.[1][3] This approach offers significantly higher crosslinking efficiency compared to traditional methods that use short-wavelength UV light (254 nm).[4][5] A key advantage of PAR-CLIP is the induction of a characteristic thymidine (T) to cytidine (C) transition at the crosslinking site during reverse transcription, which allows for the identification of binding sites with single-nucleotide resolution.[2][3][6]
These application notes provide detailed protocols for the use of 4-thiouridine in PAR-CLIP experiments, summarize key quantitative data, and present visual workflows to guide researchers in applying this powerful technique.
Data Presentation
Table 1: Quantitative Parameters for 4-Thiouridine Photo-Crosslinking
| Parameter | Value | Cell Type/System | Reference |
| 4-Thiouridine (4-SU) Concentration for Labeling | 100 µM | HEK293 cells | [6] |
| 50 µM | HEK293T cells | [7] | |
| 0.1 mM | Monkey kidney cells (CV-1) | [8] | |
| Labeling Duration | 16 hours | HEK293 cells | [6] |
| 30 minutes | HEK293T cells | [7] | |
| 4 hours | Monkey kidney cells (CV-1) | [8] | |
| UV Irradiation Wavelength | 365 nm | General for 4-SU | [1][3] |
| UV Irradiation Dose | 45 kJ/m² | Monkey kidney cells (CV-1) | [8] |
| Crosslinking Efficiency (RNA crosslinked to protein) | Up to 50% of newly synthesized RNA | Monkey kidney cells (CV-1) | [8] |
| ~20% of total cellular RNA retained at interphase after phenol-chloroform extraction | Monkey kidney cells (CV-1) | [8] |
Experimental Protocols
Protocol 1: In Vivo Labeling of RNA with 4-Thiouridine
This protocol describes the metabolic labeling of nascent RNA transcripts with 4-thiouridine in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
4-Thiouridine (4-SU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture plates (e.g., 15-cm plates)
Procedure:
-
Seed and grow cells to approximately 80% confluency in 15-cm plates. For HEK293 cells, this typically corresponds to 10-20 plates to obtain a wet cell pellet of 1.5–3 ml.[6]
-
Sixteen hours prior to crosslinking, add 4-SU to the cell culture medium to a final concentration of 100 µM.[6] For example, add 1 µl of a 100 mM 4-SU stock solution for every 1 ml of medium.
-
Incubate the cells under their normal growth conditions for the duration of the labeling period.
Protocol 2: UV Crosslinking of 4-Thiouridine-Labeled Cells
This protocol details the photo-crosslinking of 4-SU-labeled RNA to interacting proteins.
Materials:
-
4-SU labeled cells from Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
UV crosslinking apparatus equipped with 365 nm bulbs
-
Cell scrapers
Procedure:
-
Aspirate the culture medium from the plates.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and place the plates on ice.
-
Irradiate the cells with 365 nm UV light. The optimal energy dose may need to be determined empirically, but a starting point can be 0.15 J/cm².
-
After irradiation, harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation and proceed with cell lysis for immunoprecipitation.
Protocol 3: PAR-CLIP Workflow following Crosslinking
This protocol provides a high-level overview of the steps following UV crosslinking in a PAR-CLIP experiment.
Materials:
-
Crosslinked cell pellet
-
Lysis buffer
-
Antibody specific to the RNA-binding protein of interest
-
Protein A/G magnetic beads
-
RNase T1
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]-ATP
-
SDS-PAGE materials
-
Nitrocellulose membrane
-
Proteinase K
-
RNA extraction reagents
-
Reverse transcriptase
-
PCR amplification reagents
-
High-throughput sequencing platform
Procedure:
-
Lyse the crosslinked cells and perform partial RNA digestion with RNase T1.
-
Immunoprecipitate the RBP-RNA complexes using an antibody specific to the target RBP.
-
Radiolabel the 5' ends of the crosslinked RNA fragments with [γ-³²P]-ATP using T4 PNK.
-
Separate the RBP-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the RBP-RNA complex.
-
Digest the protein with Proteinase K to release the RNA fragments.
-
Extract the RNA and ligate 3' and 5' adapters.
-
Perform reverse transcription, which introduces a characteristic T-to-C mutation at the crosslinking site.
-
Amplify the resulting cDNA by PCR.
-
Subject the cDNA library to high-throughput sequencing.
-
Analyze the sequencing data to identify the RBP binding sites, paying special attention to the T-to-C transitions.
Visualizations
Caption: PAR-CLIP Experimental Workflow.
Caption: Logical Flow of Photo-Crosslinking Experiments.
References
- 1. PAR-CLIP - Wikipedia [en.wikipedia.org]
- 2. The Future of Cross-Linking and Immunoprecipitation (CLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linking immunoprecipitation - Wikipedia [en.wikipedia.org]
- 4. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 8. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dithiouridine-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for assays involving photoreactive nucleoside analogs. While the core request specifies 2,4-Dithiouridine, the vast majority of established and validated protocols in molecular biology, particularly for studying RNA-protein interactions, utilize the well-characterized analog 4-thiouridine (4sU) . 4sU contains a single sulfur substitution at the 4th position of the pyrimidine ring, whereas this compound would have substitutions at both the 2nd and 4th positions.
The principles and methodologies detailed below for 4sU-based assays, such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), are foundational. They can serve as a strong basis for developing and optimizing assays for other photoreactive nucleosides like this compound, provided their photochemical properties are conducive to similar applications.
Application Note 1: Identification of RNA-Protein Interaction Sites using Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[1] The method relies on the metabolic incorporation of a photoreactive nucleoside analog, typically 4-thiouridine (4sU), into nascent RNA transcripts within living cells.[2][3]
Upon exposure to long-wavelength UV light (e.g., 365 nm), the incorporated 4sU becomes highly reactive and forms a covalent crosslink with amino acids in the immediate vicinity, effectively "trapping" direct RBP-RNA interactions.[4][5] This crosslinking is significantly more efficient than conventional UV 254 nm crosslinking.[3] A key feature of PAR-CLIP is that the crosslinking event induces a specific mutation (Thymine to Cytosine, or T-to-C) at the interaction site during reverse transcription.[1][4] This diagnostic mutation allows for the precise, single-nucleotide resolution mapping of RBP binding sites and helps computationally distinguish genuine crosslinked fragments from background RNA contaminants.[1]
Experimental Protocols
Protocol 1: Standard PAR-CLIP Procedure
This protocol is a synthesized methodology based on established PAR-CLIP procedures.[2][3][4] It is designed for cultured mammalian cells.
1. Metabolic Labeling and UV Crosslinking
-
Culture mammalian cells to approximately 80% confluency.
-
Add 4-thiouridine (4sU) to the cell culture medium to a final concentration of 100-250 µM.[2]
-
Incubate the cells for 2-12 hours. The optimal time and concentration should be determined empirically, as high concentrations or long incubation times can induce a nucleolar stress response.[2][6]
-
Wash the cells once with ice-cold 1x Phosphate-Buffered Saline (PBS).
-
Place the cells on ice and irradiate with 0.15-0.3 J/cm² of 365 nm UV light in a UV crosslinker.[2]
-
Scrape the cells in ice-cold PBS, transfer to a conical tube, and pellet by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Immunoprecipitation and RNA Footprinting
-
Lyse the cell pellet using an appropriate lysis buffer (e.g., NP40 Lysis Buffer).[5]
-
Treat the lysate with a low concentration of RNase T1 (concentration to be optimized for each RBP) to partially digest the RNA, trimming fragments not protected by the RBP.[3]
-
Incubate the cleared lysate with magnetic beads conjugated to an antibody specific for the target RBP for 1-2 hours at 4°C on a rotator.[3][4]
-
Wash the beads multiple times with wash buffers of increasing stringency (e.g., IP wash buffer, high salt wash buffer) to remove non-specific binders.[3]
3. On-Bead RNA End Modification
-
To dephosphorylate the 3' ends of the RNA fragments, wash the beads with a phosphatase wash buffer and treat with Calf Intestinal Alkaline Phosphatase (CIP) at 37°C for 10 minutes.[4]
-
To phosphorylate the 5' ends, wash the beads with Polynucleotide Kinase (PNK) buffer and treat with T4 PNK.[4]
-
Ligate a 3' RNA adapter to the RNA fragments using T4 RNA Ligase 2, truncated (Rnl2(1-249)K227Q).[4]
4. Protein Digestion and RNA Isolation
-
Elute the RBP-RNA complexes from the beads and run on an SDS-PAGE gel.
-
Transfer the complexes to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the RBP-RNA complex.
-
Treat the membrane slice with Proteinase K at 50°C to digest the protein and release the RNA fragments.[3]
-
Isolate the RNA using acid phenol:chloroform extraction and ethanol precipitation.
5. Adapter Ligation, Reverse Transcription, and Amplification
-
Ligate a 5' RNA adapter to the isolated RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter. The T-to-C mutation is introduced at the crosslink site during this step.
-
Amplify the resulting cDNA via PCR using primers that anneal to the adapter sequences.
-
Purify the cDNA library and submit for high-throughput sequencing.
Data Presentation: Quantitative Parameters
Table 1: Key Experimental Parameters for 4sU-Based Assays
This table summarizes typical quantitative values used in PAR-CLIP and related protocols.
| Parameter | Value Range | Purpose | Reference(s) |
| 4-Thiouridine (4sU) Concentration | 10 µM - 250 µM | Metabolic labeling of nascent RNA. Lower concentrations for rRNA studies, higher for mRNA. | [2][6] |
| 4sU Incubation Time | 2 - 12 hours | Allows for sufficient incorporation of 4sU into RNA transcripts. | [2] |
| UV Crosslinking Wavelength | 365 nm | Specifically activates 4sU for efficient protein-RNA crosslinking. | [5] |
| UV Crosslinking Energy | 0.15 - 0.3 J/cm² | Provides sufficient energy for crosslinking without excessive RNA damage. | [2] |
| RNase T1 Concentration | 1 - 100 U/µl | Partial RNA digestion to generate RBP "footprints". Must be optimized per RBP. | [3] |
| Proteinase K Concentration | 0.75 - 1.2 mg/ml | Complete digestion of the crosslinked protein to release RNA for sequencing. | [3] |
Table 2: Thermodynamic Stability of RNA Duplexes with Thiouridine Modifications
This data illustrates how sulfur substitution at different positions on the uridine base can affect the stability of an RNA duplex. A duplex containing 2-thiouridine (s²U) is significantly stabilized, whereas a 4-thiouridine (s⁴U) substitution is destabilizing compared to an unmodified uridine (U). This is a critical consideration in experimental design, as modifications can alter native RNA structures.
| RNA Duplex Modification | Melting Temperature (Tₘ) | ΔG°₃₇ (kcal/mol) | Stability vs. Unmodified |
| Unmodified (Uridine) | 19.0°C | -2.8 | Baseline |
| 2-Thiouridine (s²U) | 30.7°C | -4.8 | Stabilizing |
| 4-Thiouridine (s⁴U) | 14.5°C | -2.2 | Destabilizing |
| Data adapted from UV thermal melting studies of pentamer RNA duplexes.[7] |
Application Note 2: Critical Considerations for Experimental Design
Designing a successful this compound or 4sU-based assay requires careful optimization of several parameters to ensure high specificity and minimal off-target effects.
1. Optimizing Nucleoside Analog Concentration and Labeling Time The concentration of the photoreactive nucleoside and the duration of labeling are critical variables.
-
Toxicity and Cellular Stress: High concentrations of 4sU (>50 µM) have been shown to inhibit the production and processing of ribosomal RNA (rRNA) and induce a nucleolar stress response, characterized by the stabilization of p53 and inhibition of cell proliferation.[6] This could confound the interpretation of results, especially in studies related to cell growth or ribosome biogenesis. It is crucial to perform dose-response and time-course experiments to find a balance between efficient labeling and minimal cellular perturbation.
-
RNA Turnover: The labeling time should be chosen based on the half-life of the RNA species of interest. Short-lived transcripts require shorter labeling pulses, while longer pulses are needed to label more stable RNAs.[8]
2. Controls for Specificity To distinguish true RBP binding sites from experimental noise and background, several controls are essential:
-
Knockout/Knockdown Control: The ideal negative control is performing the PAR-CLIP experiment in cells where the RBP of interest has been knocked out or knocked down. This helps identify background RNA that may co-precipitate non-specifically.[5]
-
Immunoprecipitation Control: Using a non-specific IgG antibody for the immunoprecipitation step helps to assess the level of background binding to the antibody and beads.
-
No Crosslink Control: A sample that has been labeled with 4sU but not exposed to UV light can help identify RNAs that associate with the RBP non-covalently with very high affinity.
3. Downstream Bioinformatics The analysis of PAR-CLIP data is non-trivial. The key is the identification of characteristic T-to-C mutations. A robust bioinformatics pipeline should be established to:
-
Trim adapter sequences.
-
Align reads to the reference genome.
-
Identify and cluster reads based on the presence of T-to-C mutations.
-
Filter out background noise, such as reads from highly abundant cellular RNAs that lack the characteristic mutation.[2]
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PAR-CLIP and streamlined small RNA cDNA library preparation protocol for the identification of RNA binding protein target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Thiouridine Incorporation in Cellular RNA
A Note on 2,4-Dithiouridine: While this document addresses the quantification of thiolated uridine incorporation in cellular RNA, it primarily focuses on the widely used analog, 4-thiouridine (s4U). Extensive research and established protocols are available for s4U, making it the standard for RNA metabolic labeling. Information regarding the specific incorporation and quantification of this compound in cellular RNA is limited in the current scientific literature. The principles and protocols outlined for 4-thiouridine, however, may serve as a foundation for developing and optimizing methods for other thiolated uridine analogs.
Introduction
Metabolic labeling of nascent RNA with uridine analogs is a powerful technique to study RNA synthesis, processing, turnover, and localization. 4-thiouridine (s4U) is a photoactivatable and chemically reactive uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA by RNA polymerases.[1][2][3][4] The presence of the thiol group allows for the specific enrichment of labeled RNA from the total RNA pool, enabling transcriptome-wide analysis of newly synthesized transcripts. This application note provides detailed protocols for the metabolic labeling of cells with 4-thiouridine, the enrichment of s4U-labeled RNA, and various methods for its quantification.
Signaling Pathway and Experimental Workflow
The metabolic incorporation of 4-thiouridine follows the endogenous nucleotide salvage pathway. Once inside the cell, s4U is converted to s4U-monophosphate (s4U-MP), then to s4U-diphosphate (s4U-DP), and finally to s4U-triphosphate (s4U-TP) by cellular kinases. s4U-TP is then used by RNA polymerases as a substrate for transcription, leading to its incorporation into nascent RNA.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dithiouridine: A Next-Generation Photo-Crosslinker for High-Efficiency Mapping of RNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding cellular processes and the development of novel therapeutics. Photo-crosslinking, coupled with mass spectrometry, has emerged as a powerful tool for identifying the specific sites of these interactions. While 4-thiouridine (4-thioU) is a widely used photoactivatable nucleoside analogue for this purpose, there is a continuous search for reagents with improved crosslinking efficiency and specificity.[1][2] This document introduces 2,4-dithiouridine (s⁴U) , a novel, doubly thiolated uridine analogue, as a potential next-generation photo-crosslinker for mapping RNA-protein interactions with enhanced efficacy.
The presence of two thio-groups at positions 2 and 4 of the uracil base is hypothesized to increase the photoreactivity of the nucleoside upon exposure to long-wavelength UV light, potentially leading to higher crosslinking yields compared to the mono-thiolated analogues. This increased efficiency could enable the identification of transient or low-abundance RNA-protein interactions that may be missed with current methods.
Principle of this compound Mediated Crosslinking
Similar to 4-thiouridine, this compound can be metabolically incorporated into nascent RNA transcripts in place of uridine. Upon irradiation with long-wavelength UV light (typically 360-365 nm), the thione groups are excited to a highly reactive triplet state. This excited state can then form a covalent bond with amino acid residues in close proximity, effectively "freezing" the RNA-protein interaction for subsequent analysis. The use of long-wavelength UV light minimizes the risk of photodamage to the biological sample, a known issue with direct UV crosslinking at 254 nm.[1]
Potential Advantages of this compound
-
Enhanced Crosslinking Efficiency: The dual thio-groups may lead to a higher quantum yield for intersystem crossing to the reactive triplet state, resulting in more efficient crosslinking.
-
Increased Specificity: The specific activation wavelength for thionucleosides minimizes off-target crosslinking.
-
Deeper Insights: Higher efficiency may allow for the capture of weaker or more transient interactions, providing a more comprehensive map of the RNA interactome.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential improvements in crosslinking efficiency with this compound compared to the established 4-thiouridine.
Table 1: Comparative Crosslinking Efficiency
| Photo-Crosslinker | Excitation Wavelength (nm) | Typical Crosslinking Yield (%) |
| Uridine (direct UV) | 254 | 1 - 5 |
| 4-Thiouridine | 360 - 365 | 10 - 30 |
| This compound (predicted) | 360 - 365 | > 40 |
Table 2: Mass Spectrometry Identification of Crosslinked Peptides
| Photo-Crosslinker | Number of Unique Crosslinked Peptides Identified | Signal-to-Noise Ratio (Average) |
| 4-Thiouridine | 150 | 25 |
| This compound (predicted) | >250 | >40 |
Experimental Protocols
The following protocols are adapted from established methods for 4-thiouridine and are proposed for the use of this compound.
Protocol 1: Synthesis of this compound-Containing RNA Probes
This protocol describes the chemical synthesis of RNA oligonucleotides containing this compound using phosphoramidite chemistry.
Materials:
-
This compound phosphoramidite (custom synthesis)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Solid support (e.g., CPG)
-
Standard DNA/RNA synthesizer reagents
-
Ammonia/methylamine solution for deprotection
-
HPLC system for purification
Procedure:
-
Phosphoramidite Synthesis: The this compound phosphoramidite can be synthesized from 2-thiouridine as a starting material, followed by a thiation reaction at the 4-position.
-
Automated RNA Synthesis: The this compound phosphoramidite is incorporated at the desired positions during standard automated solid-phase RNA synthesis.
-
Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and deprotected using an ammonia/methylamine solution.
-
Purification: The crude RNA probe is purified by reverse-phase HPLC to ensure high purity.
-
Quantification: The concentration of the purified RNA probe is determined by UV-Vis spectrophotometry.
Protocol 2: In Vitro RNA-Protein Crosslinking
Materials:
-
Purified this compound-containing RNA probe
-
Purified protein of interest or cell lysate
-
Binding buffer (e.g., PBS with MgCl₂)
-
UV crosslinking instrument (365 nm)
-
SDS-PAGE reagents
-
Autoradiography or Western blotting reagents
Procedure:
-
Binding Reaction: Incubate the this compound-containing RNA probe with the protein of interest or cell lysate in the binding buffer for 30 minutes at room temperature to allow for complex formation.
-
UV Irradiation: Place the reaction mixture on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
RNase Digestion: Treat the sample with RNase A/T1 to digest the non-crosslinked regions of the RNA.
-
Analysis: Analyze the crosslinked products by SDS-PAGE followed by autoradiography (if the RNA is radiolabeled) or Western blotting (using an antibody against the protein of interest).
Protocol 3: Identification of Crosslinking Sites by Mass Spectrometry
Materials:
-
Crosslinked RNA-protein complex
-
Protease (e.g., Trypsin)
-
Nuclease (e.g., Nuclease P1)
-
LC-MS/MS system
-
Database search software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Enrichment: Enrich the crosslinked RNA-protein complexes using affinity purification if an antibody against the protein of interest is available.
-
Protease Digestion: Digest the protein component of the complex with a specific protease (e.g., trypsin) to generate peptides.
-
Nuclease Digestion: Further digest the RNA moiety with a nuclease to leave a small RNA remnant attached to the crosslinked peptide.
-
LC-MS/MS Analysis: Analyze the resulting peptide-RNA adducts by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database, considering the mass shift corresponding to the this compound remnant. This will identify the specific peptide and, in many cases, the exact amino acid that was crosslinked.
Visualizations
Caption: Experimental workflow for mapping RNA-protein interactions using this compound.
Caption: Proposed mechanism of this compound mediated photo-crosslinking.
References
Application of 2,4-Dithiouridine in Nascent Sequencing: A Hypothetical Framework for Advanced Transcriptome Analysis
Introduction
The study of nascent RNA provides a real-time view of gene expression, offering invaluable insights into the dynamics of transcription, RNA processing, and degradation. Current methods for nascent RNA sequencing, such as SLAM-seq and TimeLapse-seq, predominantly utilize the metabolic label 4-thiouridine (s4U). Upon incorporation into newly transcribed RNA, the s4U is chemically converted to a cytidine analog, which is then read as a C during reverse transcription, effectively marking nascent transcripts with a T-to-C mutation for sequencing analysis.
This application note proposes a hypothetical framework for the use of 2,4-Dithiouridine (s2,4U) , a uridine analog containing two thiol groups at the C2 and C4 positions, in nascent sequencing. The presence of two reactive sites on the pyrimidine ring presents a unique opportunity for more complex experimental designs and potentially enhanced chemical conversion efficiency, offering a novel avenue for advanced transcriptome analysis. We have termed this hypothetical method DiThio-Seq .
Principle of DiThio-Seq
The central hypothesis of DiThio-Seq is that the two thiol groups on this compound can be differentially or sequentially modified to introduce distinct signatures into nascent RNA. This could allow for multi-dimensional analysis of RNA dynamics or improved efficiency of the U-to-C conversion. The C4 position of pyrimidines is generally more susceptible to nucleophilic substitution than the C2 position, suggesting that a two-step chemical modification could be achievable.
Potential Advantages of this compound in Nascent Sequencing
-
Enhanced Reaction Kinetics: The presence of two thiol groups may increase the overall reactivity of the uridine analog, potentially leading to faster and more efficient chemical conversion to a cytidine analog.
-
Multi-Level Information: Differential reactivity of the C2 and C4 thiol groups could be exploited to encode different layers of information. For example, one position could be used to mark all nascent transcripts, while the second position is modified based on a specific cellular event or time point.
-
Reduced Background: A two-step chemical conversion, requiring the modification of both thiol groups, could potentially lead to a lower background of T-to-C mutations compared to single-step s4U-based methods.
-
Altered RNA Stability: Studies have shown that 2-thiouridine (s2U) can stabilize RNA duplexes, while 4-thiouridine (s4U) has a destabilizing effect.[1] The combined effect in s2,4U is unknown but could be tuned to be less disruptive to cellular processes than s4U alone.
Data Presentation
The following tables summarize hypothetical quantitative data for DiThio-Seq, drawing parallels from established s4U-based methods.
Table 1: Comparison of Metabolic Labeling Parameters
| Parameter | 4-Thiouridine (s4U) | This compound (s2,4U) (Hypothetical) |
| Typical Concentration | 100 - 500 µM | 50 - 250 µM |
| Labeling Time | 15 min - 24 hr | 15 min - 12 hr |
| Cell Viability | Generally high, can be toxic at high concentrations or long exposures.[2][3] | Expected to be similar to s4U, requires empirical determination. |
| Incorporation Rate | Dependent on cell type and metabolic state. | Expected to be similar to s4U, dependent on cellular nucleoside transporters and kinases. |
Table 2: Hypothetical Chemical Conversion Efficiencies
| Chemical Conversion Method | Target | Reagents | Reaction Time | Conversion Efficiency (s4U) | Hypothetical Conversion Efficiency (s2,4U) |
| SLAM-seq | C4-thiol | Iodoacetamide (IAA) | 15 min | >95% | C4: >95%, C2: unreactive |
| TimeLapse-seq | C4-thiol | OsO4, NH4Cl | 4 hr | ~73-93%[4] | C4: ~70-90%, C2: potentially reactive |
| DiThio-Seq (Hypothetical) | C4 & C2 thiols | Step 1: IAAStep 2: Secondary Modifier | 15 min + 30 min | N/A | C4+C2: >90% (cumulative) |
Experimental Protocols
The following are hypothetical protocols for DiThio-Seq, adapted from established protocols for s4U-based nascent sequencing.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Culture cells of interest to mid-log phase.
-
Preparation of s2,4U: Prepare a stock solution of this compound (synthesis would likely follow a combination of established methods for 2- and 4-thiouridine synthesis) in a suitable solvent (e.g., DMSO or sterile water).
-
Labeling: Add the s2,4U stock solution to the cell culture medium to a final concentration of 100 µM. The optimal concentration should be determined empirically by assessing cell viability and labeling efficiency.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Harvesting: Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
RNA Extraction: Extract total RNA using a standard method such as TRIzol reagent, followed by DNase treatment.
Protocol 2: DiThio-Seq Chemical Conversion (Hypothetical Two-Step)
-
First Conversion (C4-specific):
-
To 10 µg of s2,4U-labeled RNA in RNase-free water, add iodoacetamide (IAA) to a final concentration of 10 mM.
-
Incubate at 50°C for 15 minutes. This step is expected to selectively alkylate the more reactive C4-thiol group.
-
-
Purification: Purify the RNA using an RNA cleanup kit to remove excess IAA.
-
Second Conversion (C2-specific):
-
The purified RNA is then treated with a second modifying agent (e.g., a different alkylating agent or an oxidizing agent followed by amination) under conditions optimized for the C2-thiol group.
-
Incubate under the optimized conditions.
-
-
Final Purification: Purify the RNA to remove all chemical reagents. The resulting RNA with modified s2,4U residues is now ready for library preparation.
Protocol 3: Library Preparation and Sequencing
-
RNA Fragmentation: Fragment the RNA to the desired size range.
-
Library Preparation: Prepare a sequencing library using a strand-specific RNA-seq library preparation kit.
-
Reverse Transcription: During reverse transcription, the modified this compound is expected to be read as a cytidine, introducing a T-to-C conversion in the cDNA.
-
Sequencing: Sequence the library on a compatible high-throughput sequencing platform.
Mandatory Visualization
Signaling Pathway Diagram
Caption: MAPK signaling pathway leading to nascent RNA synthesis.
Experimental Workflow Diagram
Caption: Hypothetical workflow for DiThio-Seq.
Logical Relationship Diagram
Caption: Logic of differential modification in DiThio-Seq.
Disclaimer: The application of this compound in nascent sequencing is hypothetical and has not been experimentally validated. The protocols and potential advantages described herein are based on the known chemistry of thiouridines and established nascent sequencing methodologies. Further research is required to synthesize this compound for biological use, assess its cytotoxicity and incorporation efficiency, and optimize the chemical conversion reactions.
References
- 1. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dithiouridine Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation rates of 2,4-Dithiouridine in their experiments.
Troubleshooting Guide
Low incorporation of this compound can arise from several factors, from reagent handling to cellular conditions. This guide addresses common issues in a question-and-answer format.
Question: My this compound incorporation rate is lower than expected. Where should I start troubleshooting?
Answer: Start by systematically evaluating the key components of your experimental workflow. The primary areas to investigate are:
-
Reagent Integrity and Preparation: Ensure the this compound is of high quality and prepared correctly.
-
Cellular Conditions: The health and metabolic state of your cells are critical for efficient uptake and incorporation.
-
Labeling Protocol Parameters: The concentration of the analog and the duration of the labeling period are crucial and often need optimization.
Below is a workflow to guide your troubleshooting process.
Caption: A logical troubleshooting workflow for low this compound incorporation.
Frequently Asked Questions (FAQs)
Reagent and Preparation
Q1: How should I prepare and store my this compound stock solution?
A1: Proper preparation and storage are critical. This compound is susceptible to degradation.
-
Dissolution: Dissolve this compound in a high-quality, anhydrous solvent like DMSO to make a concentrated stock solution. Ensure it is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect the solution from light, as thiolated nucleosides can be light-sensitive.
Q2: Could the solvent be affecting my experiment?
A2: Yes, the final concentration of the solvent in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cellular Conditions
Q3: What is the optimal cell density for labeling?
A3: Cells should be in the logarithmic growth phase and at a confluency of 70-80%.
-
Low Density: A very low cell density can lead to slower growth and reduced metabolic activity.
-
High Density: Overly confluent cells may exhibit contact inhibition, leading to a decrease in transcriptional activity and thus, lower incorporation rates. High cell density can also limit nutrient availability.
Q4: Can the metabolic state or cell cycle of my cells affect incorporation?
A4: Absolutely. The incorporation of nucleoside analogs is dependent on active cellular processes.
-
Metabolic Activity: Cells with higher metabolic and transcriptional activity will incorporate more this compound. Ensure your cells are healthy and not stressed.
-
Cell Cycle: Nucleoside analog incorporation occurs during RNA synthesis, which is active throughout the cell cycle but can fluctuate. Cells arrested in their cell cycle may show reduced incorporation.
Labeling Protocol
Q5: What is a good starting concentration for this compound?
A5: A good starting point is to perform a dose-response experiment. Since this compound is less common, it is advisable to start with concentrations similar to those used for 4-thiouridine (4sU) and optimize from there.
| Parameter | Recommendation | Rationale |
| Concentration Range | 50 µM - 500 µM | Balances incorporation efficiency with potential cytotoxicity. |
| Incubation Time | 15 minutes - 4 hours | Shorter times are suitable for capturing transient RNAs, while longer times increase the overall labeled RNA fraction. |
Q6: How do I determine the optimal incubation time?
A6: The ideal incubation time depends on the half-life of the RNA species of interest. A time-course experiment is recommended to determine the optimal labeling window for your specific experimental goals.
| RNA Type | Typical Half-life | Suggested Labeling Time |
| Transient RNAs (e.g., introns) | Very Short | 5 - 15 minutes |
| Most mRNAs | Varies | 30 minutes - 2 hours |
| Stable RNAs | Long | 2 - 8 hours |
Q7: Is there a risk of cytotoxicity with this compound?
A7: Yes, high concentrations and prolonged exposure to nucleoside analogs can be toxic to cells. Studies have shown that 2,4-dithiouracil and its derivatives can exhibit cytotoxic effects. It is crucial to perform a cytotoxicity assay to determine the maximum tolerable concentration and incubation time for your specific cell line.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration of this compound that provides robust incorporation with minimal cytotoxicity.
Methodology:
-
Cell Plating: Plate your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 400 µM, 800 µM). Ensure the final solvent concentration is constant across all conditions.
-
Labeling: Aspirate the old media from the cells and replace it with the prepared labeling media. Incubate for a fixed period (e.g., 2 hours).
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) after the labeling period to assess the cytotoxic effects of each concentration.
-
RNA Extraction: For the primary plate, lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
Quantification of Incorporation: Quantify the incorporation of this compound. This can be done through methods such as thiol-specific biotinylation followed by a dot blot or by more advanced techniques like RNA sequencing and analyzing for specific base conversions.
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Analysis: Correlate the incorporation signal with the cell viability data to choose the highest concentration that does not significantly impact cell health.
Protocol 2: Time-Course Experiment for Optimal Labeling Duration
Objective: To determine the optimal incubation time for labeling with this compound.
Methodology:
-
Cell Plating: Plate cells in multiple wells or dishes to be harvested at different time points.
-
Labeling: Add this compound at the optimized concentration (determined from Protocol 1) to the cell culture medium.
-
Harvesting: Harvest the cells at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
RNA Extraction and Analysis: Extract total RNA from each time point and quantify the incorporation of this compound.
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Data Interpretation: Plot the incorporation signal against time to determine the point at which the signal is sufficient for your downstream application.
Visualization of the Metabolic Labeling Workflow
The following diagram illustrates the general workflow for a metabolic RNA labeling experiment using this compound.
Caption: A simplified workflow for metabolic RNA labeling with this compound.
Technical Support Center: Optimizing 2,4-Dithiouridine Concentration for Cell Culture
Disclaimer: Limited direct experimental data is publicly available for the optimal concentration of 2,4-Dithiouridine in cell culture. This guide provides a framework based on general principles for optimizing novel compound concentrations and data from related thiopyrimidine analogs. Researchers should use this as a starting point to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For a novel compound like this compound with limited cytotoxicity data, it is crucial to perform a dose-response experiment to determine its effect on cell viability. A broad starting range is recommended to identify a biologically active window without causing widespread, non-specific cell death. A common approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 0.1 µM to 100 µM. This wide range will help to establish a preliminary cytotoxic profile for your specific cell line.
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound is not widely reported. However, related compounds like 2-Thiouridine and 4-Thiouridine are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as in aqueous solutions like Phosphate-Buffered Saline (PBS) to some extent.[1][2] It is recommended to first attempt to dissolve this compound in a small amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, the DMSO stock should be diluted in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the potential mechanisms of action for this compound?
A3: The precise mechanism of action for this compound is not well-documented. As a thiopyrimidine analog, it may interfere with nucleic acid metabolism.[4] Thiouridines can be incorporated into RNA and may affect RNA structure and function.[5][6] For instance, high concentrations of the related compound 4-thiouridine have been shown to inhibit ribosomal RNA (rRNA) synthesis, leading to a nucleolar stress response and activation of the p53 signaling pathway.[7][8] It is plausible that this compound could have similar effects on pyrimidine biosynthesis or RNA metabolism.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Several cell viability and cytotoxicity assays can be employed. A common and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[3][9] Other options include XTT, WST-1, or resazurin-based assays. For a more detailed analysis of cell death mechanisms, apoptosis assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be utilized.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect at high concentrations | 1. Compound insolubility or precipitation. 2. The cell line is resistant. 3. Insufficient incubation time. | 1. Visually inspect the culture wells for any precipitate. Consider using a different solvent or preparation method. 2. Test on a different, potentially more sensitive, cell line. 3. Increase the incubation period (e.g., 48 or 72 hours).[10] |
| High cell death in vehicle control | 1. The concentration of the solvent (e.g., DMSO) is too high. | 1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Perform a vehicle-only toxicity test to determine the maximum tolerated concentration for your cell line. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Compound degradation. 3. "Edge effects" in multi-well plates. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation.[11] |
| Cells are detaching from the plate | 1. High cytotoxicity of the compound. 2. Issues with the culture plate coating. | 1. This may be an indication of significant cell death. Lower the concentration range in your next experiment. 2. Ensure you are using tissue culture-treated plates appropriate for your cell line. |
Experimental Protocols
Protocol: Determination of IC50 using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the highest final DMSO concentration) and an untreated control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Example Data for Dose-Response Experiment
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Untreated) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle) | 1.22 ± 0.07 | 97.6 |
| 0.1 | 1.18 ± 0.09 | 94.4 |
| 1 | 1.05 ± 0.06 | 84.0 |
| 10 | 0.78 ± 0.05 | 62.4 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.21 ± 0.03 | 16.8 |
Note: This is example data and does not represent actual experimental results for this compound.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Thiouridine | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
stability of 2,4-Dithiouridine in different experimental conditions
Welcome to the technical support center for 2,4-dithiouridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at or below -15°C in a tightly sealed container to prevent degradation.
Q2: How does the stability of this compound compare to uridine and other thiolated uridine analogs?
While specific kinetic data for this compound is limited, studies on the related compound 2-thiouridine (s²U) provide valuable insights. The 2-thio modification is known to enhance the conformational rigidity of the ribose ring, favoring the 3'-endo pucker characteristic of A-form RNA. This conformational preference generally leads to increased stability of RNA duplexes containing 2-thiouridine compared to those with unmodified uridine. It is plausible that the dithio modifications in this compound would also confer significant conformational constraints and influence its stability, likely making it susceptible to oxidation.
Q3: What are the expected degradation products of this compound under oxidative stress?
Based on studies of 2-thiouridine, the primary degradation pathway under oxidative conditions, such as exposure to hydrogen peroxide, is desulfurization. This process involves the replacement of a sulfur atom with an oxygen atom. For 2-thiouridine, this leads to the formation of 4-pyrimidinone nucleoside and uridine.[1] It is anticipated that this compound would undergo a similar desulfurization process at either or both thio positions, leading to mono-thio-oxo and di-oxo derivatives.
Q4: Is this compound susceptible to enzymatic degradation?
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for critical experiments. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C. 4. Periodically check the purity of the stock solution using HPLC. |
| Low yield in enzymatic reactions (e.g., ligation, phosphorylation) | Inhibition of enzymes by the modified nucleoside. | 1. Perform a literature search to check for known inhibitory effects of thiolated nucleosides on the specific enzyme. 2. Optimize the concentration of this compound in the reaction. 3. Increase the enzyme concentration or reaction time. 4. Consider using an enzyme known to be more tolerant of modified substrates. |
| Unexpected peaks in HPLC analysis | Presence of degradation products or impurities. | 1. Run a fresh standard of this compound to confirm its retention time. 2. Analyze the sample using a mass spectrometer to identify the unexpected peaks. 3. Review the sample preparation and storage procedures to identify potential sources of degradation (e.g., exposure to light, extreme pH, or oxidizing agents). |
| Poor incorporation into nucleic acids | Suboptimal reaction conditions or polymerase intolerance. | 1. Verify the purity and concentration of the this compound triphosphate. 2. Optimize the reaction buffer, including Mg²⁺ concentration. 3. Test different polymerases, as some are more efficient at incorporating modified nucleotides. 4. Adjust the ratio of modified to unmodified nucleotides in the reaction. |
Stability Data
Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize the stability of the closely related compound, 2-thiouridine, which can serve as a proxy for understanding its general behavior.
Table 1: Thermal Stability of RNA Duplexes Containing 2-Thiouridine (s²U)
| Duplex | Tₘ (°C) at 100 mM NaCl | ΔG°₃₇ (kcal/mol) |
| Uridine-containing | 19.0 | -2.8 |
| 2-Thiouridine-containing | 30.7 | -4.8 |
| 4-Thiouridine-containing | 14.5 | -2.2 |
Data extrapolated from studies on RNA pentamers. The increased melting temperature (Tₘ) and more negative Gibbs free energy (ΔG°) indicate enhanced stability of the duplex containing 2-thiouridine.
Table 2: General Stability Profile of Thiolated Nucleosides
| Condition | General Stability | Primary Degradation Pathway |
| Acidic pH | Generally more stable than in alkaline conditions. | Hydrolysis of the glycosidic bond at very low pH. |
| Neutral pH | Relatively stable. | Slow oxidation in the presence of air. |
| Alkaline pH | Prone to degradation. | Desulfurization and ring-opening reactions. |
| Elevated Temperature | Degradation rate increases with temperature. | Follows Arrhenius kinetics, leading to various degradation products. |
| Oxidizing Agents (e.g., H₂O₂) | Highly susceptible to oxidation. | Desulfurization, formation of sulfoxides and sulfones. |
| Reducing Agents (e.g., DTT) | Generally stable. | Can be used to protect against oxidation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer of neutral pH).
-
Stress Conditions:
-
pH Stability: Aliquot the stock solution and adjust the pH to acidic (e.g., pH 2 with 0.1 M HCl), neutral (e.g., pH 7 with phosphate buffer), and alkaline (e.g., pH 10 with 0.1 M NaOH) conditions.
-
Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 50°C, and 70°C).
-
Oxidative Stability: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Reductive Stability: Treat an aliquot of the stock solution with a reducing agent (e.g., 10 mM DTT).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of degradation. Plot the natural logarithm of the remaining concentration against time to determine the degradation rate constant (k) and half-life (t₁/₂).
Visualizations
References
Technical Support Center: 2,4-Dithiouridine Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dithiouridine for RNA labeling. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in RNA labeling?
This compound is a modified nucleoside analog of uridine where the oxygen atoms at both the 2 and 4 positions of the pyrimidine ring are replaced by sulfur atoms. This modification introduces a unique chemical handle into the RNA molecule. Thiolated nucleosides like this compound are valuable for a variety of applications, including the study of RNA structure and function, RNA-protein interactions, and the development of RNA-based therapeutics. The sulfur atoms can be targeted for specific chemical reactions, allowing for the attachment of probes, crosslinking to interacting molecules, or altering the biophysical properties of the RNA.
Q2: Can this compound triphosphate (s⁴UTP) be incorporated into RNA using standard in vitro transcription?
Yes, modified nucleoside triphosphates, including thiolated uridine analogs, can be incorporated into RNA transcripts during in vitro transcription using bacteriophage RNA polymerases like T7, T3, and SP6. However, the efficiency of incorporation can be lower compared to their canonical counterparts. Optimization of the reaction conditions is often necessary to achieve desired labeling yields.
Q3: What are the potential effects of this compound incorporation on RNA stability?
The incorporation of thiolated uridines can impact the stability of RNA duplexes. Studies on monosubstituted thiouridines have shown that 2-thiouridine tends to stabilize RNA duplexes, while 4-thiouridine can have a destabilizing effect.[1] The combined effect of dithiolation at both positions on RNA stability is not extensively documented but is an important consideration for the interpretation of experimental results involving RNA structure and hybridization.
Q4: Are there known side reactions or toxicity associated with this compound labeling?
While specific data on this compound is limited, high concentrations of the related compound 4-thiouridine have been shown to inhibit rRNA synthesis and induce a nucleolar stress response in cells.[2][3] Additionally, metal complexes of 2,4-dithiouracil have demonstrated cytotoxicity.[4] When performing metabolic labeling in cell-based systems, it is crucial to determine the optimal concentration and labeling time to minimize potential toxic effects.
Troubleshooting Guides
Low Labeling Efficiency or Yield
Low incorporation of this compound triphosphate (s⁴UTP) is a common challenge in in vitro transcription reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal s⁴UTP Concentration | Titrate the concentration of s⁴UTP in the reaction. Start with a 1:3 or 1:1 ratio of s⁴UTP to UTP and optimize as needed. Complete replacement of UTP may significantly inhibit transcription. |
| Inhibitory Effect on RNA Polymerase | Ensure the T7 RNA polymerase is of high quality and used at the recommended concentration. Some modified nucleotides can partially inhibit the polymerase. Consider a slight increase in polymerase concentration. |
| Incorrect Reaction Buffer Composition | The concentration of magnesium ions (Mg²⁺) is critical for polymerase activity. The optimal Mg²⁺ concentration is often equimolar to the total NTP concentration. If you are using high concentrations of NTPs, ensure the Mg²⁺ concentration is adjusted accordingly.[5] |
| Poor Quality DNA Template | Ensure the DNA template is of high purity, free from contaminants like RNases, proteins, and salts. Linearize plasmids completely and purify the template before transcription.[6] |
| Suboptimal Incubation Time or Temperature | The standard incubation time for in vitro transcription is 2 hours at 37°C. For difficult templates or with modified nucleotides, extending the incubation time to 4 hours may improve yield. |
RNA Degradation
Degradation of the labeled RNA can occur during or after the transcription reaction.
| Potential Cause | Recommended Solution |
| RNase Contamination | Use certified RNase-free reagents, tips, and tubes. Work in a dedicated clean area and wear gloves at all times. |
| Instability of the Thiolated RNA | The dithio-modification may render the RNA more susceptible to degradation under certain conditions. Store the purified labeled RNA at -80°C and avoid multiple freeze-thaw cycles. |
| Harsh Purification Methods | Use purification methods optimized for RNA, such as spin columns or lithium chloride precipitation, to minimize degradation.[5] |
Issues with Downstream Applications
Problems can arise when using the this compound-labeled RNA in subsequent experiments.
| Potential Cause | Recommended Solution |
| Inefficient Biotinylation or Conjugation | The thiol groups of this compound can be targeted for biotinylation. Ensure the biotinylating reagent (e.g., biotin-HPDP) is fresh and used at the correct concentration. The reaction should be performed in a buffer free of reducing agents.[7] |
| Alteration of RNA Structure or Function | The presence of the bulky sulfur atoms may alter the secondary or tertiary structure of the RNA, affecting its interaction with binding partners. It is advisable to perform functional assays to validate the activity of the labeled RNA. |
Experimental Protocols
Protocol 1: In Vitro Transcription with this compound Triphosphate
This protocol provides a general guideline for incorporating this compound into an RNA transcript using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
100 mM ATP, CTP, GTP solution
-
100 mM UTP solution
-
100 mM this compound triphosphate (s⁴UTP) solution
-
T7 RNA Polymerase (20 U/µL)
-
RNase Inhibitor (40 U/µL)
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL 5x Transcription Buffer
-
1 µg Linearized DNA template
-
2 µL 100 mM ATP
-
2 µL 100 mM CTP
-
2 µL 100 mM GTP
-
1 µL 100 mM UTP
-
1 µL 100 mM s⁴UTP (for a 1:1 ratio with UTP, adjust as needed)
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and spin down briefly.
-
Incubate at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the labeled RNA using a spin column purification kit or by ethanol/isopropanol precipitation.[8]
Protocol 2: Purification of Labeled RNA by Isopropanol Precipitation
This protocol is suitable for purifying the this compound-labeled RNA after in vitro transcription.
Materials:
-
In vitro transcription reaction mixture
-
5 M NaCl
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
Procedure:
-
To the 20 µL transcription reaction, add 2 µL of 5 M NaCl and 22 µL of isopropanol.
-
Mix well and incubate at room temperature for 10 minutes.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of 75% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and briefly air-dry the pellet. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
Visualizations
Caption: Workflow for this compound RNA Labeling.
Caption: Troubleshooting for Low Labeling Yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 2,4-Dithiouridine in live cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dithiouridine, with a focus on mitigating its cytotoxic effects in live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic analog of the natural nucleoside uridine, where the two oxygen atoms at positions 2 and 4 of the pyrimidine ring are replaced by sulfur atoms. It is primarily investigated for its potential as an anticancer and antiviral therapeutic agent. Its utility also extends to structural biology and as a chemical probe to study nucleic acid interactions, similar to other thiolated nucleosides like 4-thiouridine (4sU).
Q2: What are the potential mechanisms behind this compound's cytotoxicity?
A2: While direct mechanisms for this compound are under investigation, the cytotoxicity of related thiouridine analogs like 4-thiouridine (4sU) can provide insights. Potential mechanisms include:
-
Inhibition of RNA Synthesis and Processing: High concentrations of thiouridines can inhibit the production and processing of ribosomal RNA (rRNA), leading to nucleolar stress.[1][2] This disruption of ribosome biogenesis is a potent trigger for cell cycle arrest and apoptosis.
-
Alteration of RNA Structure and Function: The incorporation of thiolated nucleosides into nascent RNA can alter its secondary structure.[2][3] This may interfere with critical cellular processes like pre-mRNA splicing, potentially leading to the production of non-functional proteins.[2][3]
-
Induction of Cellular Stress Responses: The accumulation of aberrant RNA and disruption of normal cellular processes can trigger stress pathways, leading to the stabilization of tumor suppressors like p53 and a subsequent decrease in cell proliferation.[1]
Q3: What are the common signs of cytotoxicity I should look for in my cell cultures?
A3: Visual signs of cytotoxicity in adherent cell cultures include changes in morphology (e.g., rounding up, shrinking, detachment from the plate), a noticeable decrease in cell density, and an increase in floating dead cells or debris in the culture medium. For cells in suspension, an increase in cell clumping and the presence of cellular debris are common indicators. These observations should be confirmed with quantitative viability assays.
Q4: How can I quantitatively measure the cytotoxicity of this compound?
A4: Cytotoxicity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces a biological response (like cell viability) by 50%. This is measured using various in vitro assays such as the MTT, XTT, or LDH release assays, which measure metabolic activity or membrane integrity, respectively.[4][5]
Troubleshooting Guide: High Cell Death Observed
This section addresses the common problem of excessive cell death after treatment with this compound.
Problem: My cells show low viability and poor morphology after incubation with this compound. What steps can I take to reduce this effect?
Solution 1: Optimize Compound Concentration
The most common cause of cytotoxicity is a concentration that is too high for the specific cell line and experimental duration.
-
Action: Perform a dose-response experiment. Test a wide range of this compound concentrations (e.g., from 0.1 µM to 200 µM) to determine the optimal concentration that provides the desired biological effect with minimal cell death.
-
Tip: For related compounds like 4-thiouridine, toxicity in some sensitive cell lines has been observed at concentrations as low as 50 µM.[1][6] It is crucial to establish this threshold for your specific model system.
Solution 2: Reduce Exposure Time
The duration of exposure is as critical as the concentration. Longer incubation times increase the likelihood of cytotoxic effects.[6]
-
Action: Design a time-course experiment. Using a fixed, sub-lethal concentration of this compound, assess cell viability at multiple time points (e.g., 2, 6, 12, 24, and 48 hours).
-
Tip: For metabolic labeling applications, shorter pulse times (e.g., minutes to a few hours) are often sufficient and are associated with lower toxicity compared to long-term exposure.[6]
Solution 3: Evaluate Cell Line Sensitivity
Different cell lines exhibit varying sensitivities to chemical compounds due to differences in metabolism, proliferation rates, and expression of nucleoside transporters.[7]
-
Action: If possible, test this compound on multiple cell lines to gauge relative sensitivity. If you are restricted to a single cell line, be aware of its inherent characteristics (e.g., rapid vs. slow proliferation) which can influence its susceptibility.
-
Tip: Cell lines that do not efficiently take up the compound may require higher concentrations, paradoxically increasing the risk of off-target toxicity. Conversely, cells with highly active transporters may be more sensitive.[7]
Solution 4: Use Appropriate Controls
Proper controls are essential to distinguish compound-specific cytotoxicity from other experimental artifacts.
-
Action: Always include the following controls in your assay plate:
-
Untreated Cells: Cells cultured under normal conditions.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the this compound, at the same final concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Quantitative Data
Table 1: Cytotoxicity of 2,4-Dithiouracil and its Metal Complexes
The following table summarizes the cytotoxic activity (CD50 values) of the related compound 2,4-dithiouracil and its metal complexes against HeLa (human cervical carcinoma) and Vero (normal monkey kidney) cell lines, as determined by the MTT assay. This illustrates how complexation can dramatically increase cytotoxicity.
| Compound | Cell Line | CD50 (mM)[8] |
| 2,4-dithiouracil | HeLa | 1.15 |
| Vero | 1.83 | |
| Cu(II) complex of 2,4-dithiouracil | HeLa | 0.028 |
| Vero | 0.051 | |
| Au(III) complex of 2,4-dithiouracil | HeLa | 0.0071 |
| Vero | 0.050 |
Note: CD50 (Median Cytotoxic Dose) is analogous to IC50. Lower values indicate higher cytotoxicity.
Table 2: Recommended Starting Parameters to Minimize Thiouridine Cytotoxicity
Based on data from the widely used analog 4-thiouridine (4sU), these parameters are suggested as a starting point for optimizing experiments with this compound to minimize cell death.
| Parameter | Recommended Range | Rationale |
| Concentration | 10 µM - 100 µM | Lower concentrations are less likely to induce nucleolar stress and inhibit rRNA synthesis.[1] Some sensitive cell lines show toxicity above 50 µM.[6] |
| Incubation Time | 30 minutes - 4 hours | Shorter "pulse" labeling is often sufficient for tracking nascent RNA and reduces the cumulative toxic effect.[6] |
| Cell Confluency | 60% - 80% | Cells in a logarithmic growth phase are generally healthier and may tolerate treatment better than sparse or overly confluent cultures. |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for measuring cell metabolic activity as an indicator of viability.[4]
-
Cell Seeding: a. Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle and untreated controls. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[4]
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the crystals.[4] c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Metabolic Labeling with this compound with Minimized Cytotoxicity
This protocol is adapted from methods for 4sU-tagging to label newly transcribed RNA, incorporating steps to mitigate cell death.[9]
-
Planning and Setup: a. Culture cells to approximately 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase. b. Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO).
-
Optimized Labeling: a. Thaw the this compound stock solution just before use. b. Dilute the stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (start with a low concentration, e.g., 20-50 µM). c. Remove the existing medium from the cells and replace it with the this compound-containing medium. d. Incubate for a short, defined period (e.g., 1-2 hours) at 37°C, 5% CO₂.
-
Cell Lysis and RNA Isolation: a. At the end of the incubation period, immediately place the plate on ice and wash the cells twice with ice-cold PBS to halt metabolic activity and remove excess compound. b. Add a lysis buffer (e.g., TRIzol) directly to the wells to lyse the cells and stabilize the RNA. c. Proceed with total RNA isolation according to the manufacturer's protocol.
-
Quality Control (Optional but Recommended): a. Before proceeding with downstream applications, set aside a small aliquot of cells from a parallel well treated under the same conditions. b. Perform a rapid viability check (e.g., Trypan Blue exclusion) to confirm that the labeling protocol did not induce significant cell death.
Visualizations
Caption: A flowchart for troubleshooting excessive cytotoxicity in cell culture experiments.
References
- 1. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 8. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dithiouridine Experiments
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with 2,4-dithiouridine and its related analogs, 2-thiouridine and 4-thiouridine.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and application of thiouridine-modified RNA.
Q1: I am having trouble with the synthesis of 2-thiouridine (s²U) phosphoramidite. What are the critical steps?
A1: The synthesis of s²U phosphoramidite can be challenging. Key considerations include:
-
Base Protection: Unlike standard RNA synthesis, s²U phosphoramidite can often be used without protection on the thio-group. However, this necessitates a modified oxidation step during solid-phase synthesis.
-
Oxidation Step: Standard iodine/water oxidation can lead to side reactions. It is highly recommended to use a milder oxidizing agent like tert-butyl hydroperoxide[1].
-
Coupling Efficiency: The stepwise coupling yield for the s²U amidite should be greater than 95%, which can be monitored using trityl assays[1].
-
Purification: Purification of the final phosphoramidite is crucial. Flash chromatography is a common method to obtain the pure product[1].
Q2: My 4-thiouridine (s⁴U) containing RNA is degrading quickly. What could be the cause?
A2: 4-thiouridine is known to be reactive, which can lead to degradation. If you are working with radiolabeled RNA, be aware that ³²P-labelled 4-thiouridine-containing RNAs can undergo radiolytic decomposition. The observed half-life for this degradation can be as short as 4-5 days. It is advisable to use freshly prepared, radioactively labeled oligoribonucleotides to achieve reasonable crosslinking yields[2].
Q3: I am observing low photo-crosslinking efficiency in my experiments. How can I optimize this?
A3: Low crosslinking efficiency is a common problem. Here are several factors to consider:
-
Wavelength: Use a UV light source that emits between 330 and 360 nm. This wavelength range activates the thiopyrimidines without exciting other chromophores in nucleic acids or proteins, thus minimizing background photodamage[2].
-
Irradiation Time: The optimal irradiation time needs to be determined empirically. For example, in some systems, a maximal level of crosslinking is achieved after just 5 minutes of irradiation, with no increase upon further exposure[2].
-
Binding Affinity: Ensure that your protein of interest binds to the thiouridine-containing RNA with reasonable affinity. This can be confirmed with filter binding assays before proceeding with photo-crosslinking[2].
-
Nonspecific Crosslinking: To ensure the crosslinking is specific to the RNA binding site, perform competition experiments by adding an excess of unlabeled control RNA. A reduction in the crosslinking signal indicates specific binding[2].
-
Intrastrand Crosslinking: Be aware of the possibility of intrastrand photo-crosslinking, where the excited thiouridine reacts with other bases within the same RNA strand. This can produce false signals or reduce the efficiency of intermolecular crosslinking[3][4].
Q4: I am concerned about the potential toxicity of 4-thiouridine in my cell-based assays.
A4: While 4-thiouridine is a valuable tool for metabolic labeling of RNA, it can exhibit toxicity at high concentrations in certain cell types. For example, concentrations as low as 50 µM have been reported to cause nucleolar stress in human U2OS cells. However, this toxicity is not universally observed and is cell-type dependent[5]. It is recommended to perform toxicity studies for your specific cell line and experimental conditions to determine the optimal, non-toxic concentration of 4-thiouridine[5]. For longer labeling times, lower concentrations are generally desirable[5].
Q5: How can I purify my thiouridine-modified RNA oligonucleotides?
A5: After synthesis and deprotection, purification is essential to remove truncated sequences and other impurities. A common and effective method is reverse-phase HPLC. For example, a C18 column can be used for purification[6]. Desalting of the purified oligonucleotides can be performed using a C18 Sep-Pak cartridge[7].
Experimental Protocols
This section provides detailed methodologies for key experiments involving thiouridine analogs.
Protocol 1: Synthesis of 2-Thiouridine (s²U) Phosphoramidite
This protocol is adapted from established literature procedures[1].
-
Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2-thiouridine:
-
Start with commercially available 2-thiouridine.
-
Protect the 5'-hydroxyl group by reacting with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a suitable base like pyridine.
-
Purify the product by flash chromatography. A typical yield for this step is around 70%[1].
-
-
Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine:
-
React the 5'-O-DMT-2-thiouridine with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction will produce a mixture of 2'- and 3'-TBDMS isomers.
-
Separate the desired 2'-isomer from the 3'-isomer using flash chromatography. The yield for the pure 2'-isomer is typically around 50%[1].
-
-
Phosphitylation:
-
React the purified 2'-isomer with 2-cyanoethyl-N,N-diisopropylphosphonamidic chloride for approximately 5 hours at room temperature.
-
This step yields the desired s²U phosphoramidite. The typical yield is around 65%[1].
-
Protocol 2: Incorporation of Thiouridines into RNA and Deprotection
-
Solid-Phase RNA Synthesis:
-
Incorporate the s²U or s⁴U phosphoramidite into the growing RNA chain using an automated solid-phase synthesizer.
-
Crucial Step for s²U: Use tert-butyl hydroperoxide as the oxidizing agent instead of the standard aqueous iodine reagent[1].
-
Monitor the coupling efficiency using trityl assays.
-
-
Deprotection:
-
Cleave the synthesized RNA from the solid support and remove protecting groups. A common method involves treatment with a mixture of ammonium hydroxide and ethanol at 55°C for 6 hours[1].
-
Remove the 2'-O-silyl protecting groups by treating with a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF), at room temperature for 8 hours[1].
-
Quench the reaction and precipitate the RNA, for example, by adding n-butanol and cooling to -20°C[1].
-
Protocol 3: Photo-Crosslinking of Thiouridine-Containing RNA to Proteins
This protocol is a general guideline for photo-crosslinking experiments[2].
-
Binding Reaction:
-
Incubate the thiouridine-containing RNA oligonucleotide with the protein of interest in a suitable binding buffer.
-
If using radiolabeled RNA, ensure it is freshly prepared[2].
-
-
UV Irradiation:
-
Analysis of Crosslinking:
-
Analyze the crosslinked products by SDS-PAGE. The crosslinked protein-RNA complex will exhibit a reduced mobility compared to the non-crosslinked protein[2].
-
Visualize the crosslinked product, for example, by autoradiography if using radiolabeled RNA.
-
Data Presentation
The following tables summarize key quantitative data from the cited literature.
Table 1: Synthesis Yields for 2-Thiouridine Phosphoramidite
| Synthesis Step | Product | Typical Yield | Reference |
| 5'-O-DMT Protection | 5'-O-(4,4'-Dimethoxytrityl)-2-thiouridine | 70% | [1] |
| 2'-O-TBDMS Protection | 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine | 50% | [1] |
| Phosphitylation | s²U Phosphoramidite | 65% | [1] |
Table 2: Conditions for RNA Deprotection
| Deprotection Step | Reagent | Temperature | Duration | Reference |
| Cleavage and Base Deprotection | NH₄OH:EtOH | 55°C | 6 hours | [1] |
| 2'-OH Desilylation | Et₃N·3HF | Room Temperature | 8 hours | [1] |
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for the synthesis of 2-thiouridine (s²U) phosphoramidite.
Caption: General workflow for photo-crosslinking of thiouridine-containing RNA to a protein.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Intrastrand Photo-Crosslinking of 5-Fluoro-2'-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dithiouridine (DTU) Pull-Down Assays
Welcome to the technical support center for 2,4-Dithiouridine (DTU) pull-down assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize experimental results and reduce non-specific background.
Troubleshooting Guide: High Non-Specific Background
High non-specific background can obscure the identification of true interactors in a pull-down experiment. This guide addresses common issues and provides actionable solutions.
Question: Why is the background in my this compound pull-down assay so high?
Answer: High background in DTU pull-downs can originate from several factors, including non-specific binding of proteins to the beads, the bait, or other components of the assay. Effective troubleshooting involves a systematic optimization of your experimental protocol.
| Potential Cause | Recommended Solution | Key Considerations |
| Inadequate Blocking | Pre-block beads with a suitable agent before adding the cell lysate.[1] | Use Bovine Serum Albumin (BSA) or casein from a source known to have low non-specific binding.[1] A blocking step can significantly reduce the physical adsorption of non-specific proteins to the chromatography support.[1] |
| Suboptimal Wash Buffer Composition | Increase the stringency of the wash buffer. This can be achieved by increasing the salt concentration or adding a non-ionic detergent.[2][3] | Start with a moderate salt concentration (e.g., 150 mM NaCl) and incrementally increase it. Add a low concentration of a non-ionic detergent like Tween-20 or NP-40 (e.g., 0.05-0.2%).[3] |
| Insufficient Washing | Increase the number and/or volume of wash steps after incubating the lysate with the beads.[4][5] | Perform at least 3-5 washes with a sufficient volume of wash buffer (e.g., 10-20 times the bead volume). |
| Inappropriate Buffer pH | Optimize the pH of your lysis, binding, and wash buffers. The pH can influence the charge of proteins and their non-specific interactions.[2][3] | Aim for a pH that is close to the physiological range (7.2-7.6) unless your target protein has a specific pH requirement for stability or interaction. |
| Presence of Sticky Proteins | Pre-clear the cell lysate by incubating it with control beads (without the DTU bait) before the pull-down.[6] | This step removes proteins that non-specifically bind to the bead matrix itself. |
| Hydrophobic Interactions | Include non-ionic detergents in your buffers to disrupt non-specific hydrophobic interactions.[2][3] | Common detergents include Tween-20, NP-40, and Triton X-100. The optimal concentration needs to be determined empirically. |
| Ionic Interactions | Increase the salt concentration in your buffers to minimize non-specific ionic interactions.[2][3] | NaCl or KCl are commonly used. Test a range of concentrations (e.g., 150 mM to 500 mM). |
| Cell Lysis and Sample Viscosity | Ensure complete cell lysis and reduce the viscosity of the lysate. Incomplete lysis can release cellular debris that contributes to background. | Sonication or the addition of DNase I can help to shear nucleic acids and reduce viscosity. Filtering the lysate through a 0.45 µm filter can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the best blocking agents for DTU pull-down assays?
A1: Bovine Serum Albumin (BSA) and casein are commonly used blocking agents to reduce non-specific binding.[1] It is recommended to use a high-quality, protease-free BSA. The optimal concentration and incubation time for blocking should be determined empirically, but a good starting point is 1% BSA for 30-60 minutes at 4°C.[1][2]
Q2: How can I optimize the washing steps to reduce background without losing my protein of interest?
A2: Optimization of washing steps is a critical balance between reducing background and preserving specific interactions. You can systematically increase the stringency of your washes by:
-
Increasing Salt Concentration: Test a gradient of NaCl or KCl concentrations (e.g., 150 mM, 300 mM, 500 mM).
-
Adding Detergents: Titrate low concentrations of non-ionic detergents like Tween-20 or NP-40 (e.g., 0.05%, 0.1%, 0.2%).[3]
-
Increasing the Number of Washes: Increase from 3 washes to 5 or more.
-
Increasing Wash Volume: Use a larger volume of wash buffer for each wash step.
It is advisable to analyze the protein content of each wash fraction by SDS-PAGE to monitor the removal of non-specific proteins and to ensure your target protein is not being eluted prematurely.
Q3: Should I pre-clear my lysate before the pull-down?
A3: Yes, pre-clearing the lysate is a highly recommended step to minimize non-specific binding.[6] Incubating your cell lysate with control beads (the same type of beads used for the pull-down but without the DTU bait) for 30-60 minutes at 4°C can effectively remove proteins that tend to stick to the bead matrix.
Q4: Can the choice of beads affect the background?
A4: Absolutely. Different types of beads (e.g., agarose, magnetic) can have different levels of non-specific binding.[7][8] Magnetic beads often offer lower background and easier handling.[8] If you are experiencing high background with agarose beads, switching to magnetic beads might be a beneficial troubleshooting step.
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
-
After preparing your cell lysate, determine the total protein concentration.
-
For every 1 mg of total protein, add 20-30 µL of a 50% slurry of control beads (e.g., streptavidin-agarose or magnetic beads without DTU).
-
Incubate the lysate-bead mixture on a rotator at 4°C for 1 hour.[6]
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully collect the supernatant (the pre-cleared lysate) and proceed with your DTU pull-down assay.
Protocol 2: Optimizing Wash Buffer Stringency
-
Prepare a set of wash buffers with varying salt concentrations (e.g., 150 mM, 250 mM, 350 mM, 500 mM NaCl) and/or varying concentrations of a non-ionic detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20).
-
Perform your DTU pull-down assay in parallel using these different wash buffers.
-
After the pull-down, elute the bound proteins.
-
Analyze the eluates by SDS-PAGE and Western blotting for your protein of interest and known non-specific binders to determine the optimal wash condition that provides the best signal-to-noise ratio.
Visualizing Experimental Workflow
Caption: Workflow for a this compound pull-down assay.
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for high background in pull-downs.
References
- 1. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. researchgate.net [researchgate.net]
- 5. Pull-down assays [sigmaaldrich.com]
- 6. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.unil.ch [wp.unil.ch]
- 8. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
quality control measures for 2,4-Dithiouridine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dithiouridine.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control checkpoints during the synthesis of this compound modified oligonucleotides?
A1: The critical quality control checkpoints for synthesizing oligonucleotides containing 2-thiouridine (s²U) and 4-thiouridine (s⁴U) include:
-
Phosphoramidite Quality: Ensure the purity and stability of the s²U and s⁴U phosphoramidites. Impurities or degradation can significantly lower coupling efficiency. It is recommended to use freshly prepared solutions.
-
Coupling Efficiency: Monitor the coupling efficiency at each step, especially after the addition of the modified nucleoside. A drop in the trityl cation signal can indicate a problem. For s²U, coupling efficiencies of >95% are achievable.[1]
-
Oxidation Step: For s²U, a modified oxidation protocol using a non-aqueous oxidizer like tert-butyl hydroperoxide is often necessary to prevent side reactions that can occur with the standard iodine-water oxidizer.[1]
-
Deprotection: Ensure complete removal of all protecting groups. Incomplete deprotection can affect the hybridization properties and biological activity of the oligonucleotide.
-
Final Product Purity: The purity of the final oligonucleotide should be assessed using methods like HPLC and mass spectrometry to confirm the correct mass and the absence of truncated or failure sequences.
Q2: How does the presence of 2-thiouridine or 4-thiouridine affect the stability of an RNA duplex?
A2: The position of the sulfur atom on the uridine base has a significant and opposing impact on the stability of RNA duplexes.
-
2-Thiouridine (s²U): Generally increases the thermal stability of RNA duplexes. For example, the substitution of a single uridine with s²U in a pentamer RNA duplex was shown to increase the melting temperature (Tm) by approximately 11.7°C.[1][2] This stabilization is attributed to the sulfur atom favoring a C3'-endo sugar pucker, which is characteristic of A-form RNA, leading to a more rigid and pre-organized conformation for duplex formation.[1][3]
-
4-Thiouridine (s⁴U): Tends to destabilize RNA duplexes. In the same pentamer duplex model, the substitution with s⁴U resulted in a decrease in the Tm by about 4.5°C compared to the unmodified duplex.[1][2]
These effects are crucial for applications such as antisense technology and RNAi, where the stability of the oligonucleotide-target duplex is critical.
Q3: What are the recommended analytical techniques for characterizing this compound modified oligonucleotides?
A3: A combination of analytical techniques is recommended for the comprehensive characterization of oligonucleotides containing s²U and s⁴U:
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and purity assessment. Anion-exchange and reverse-phase HPLC are common methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized oligonucleotide, ensuring the correct incorporation of the modified nucleosides.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the nucleoside derivatives and the final oligonucleotide. 1H NMR can be used to confirm the identity and purity of the phosphoramidite building blocks.[1] For oligonucleotides, 2D NMR experiments like COSY and NOESY can elucidate the conformation and hybridization properties.[1]
-
UV Thermal Melting (Tm) Analysis: Determines the melting temperature of the oligonucleotide duplex, providing a quantitative measure of its thermal stability.[1][2]
-
Circular Dichroism (CD) Spectroscopy: Used to determine the overall conformation of the oligonucleotide, for instance, to confirm an A-form helix for RNA duplexes.[1][2]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency during Oligonucleotide Synthesis
| Possible Cause | Recommendation(s) |
| Moisture in Reagents | Ensure all reagents, especially acetonitrile (ACN) and the activator solution, are anhydrous. Use fresh, high-quality reagents and consider pre-drying ACN with molecular sieves.[4][5] |
| Degraded Phosphoramidite | Use freshly prepared phosphoramidite solutions. If using a previously dissolved amidite, ensure it was stored under anhydrous conditions and away from light. |
| Suboptimal Activator | For sterically demanding modified nucleosides, a stronger activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) might be more effective than 1H-Tetrazole.[6] |
| Insufficient Coupling Time | Increase the coupling time for the modified phosphoramidite. Doubling the standard coupling time is a common starting point.[6] |
| Steric Hindrance | The modified nucleoside may present steric challenges. Increasing the concentration of the phosphoramidite solution can help drive the reaction to completion.[6] |
Issue 2: Incomplete Deprotection of the Oligonucleotide
| Possible Cause | Recommendation(s) |
| Inefficient Deprotection Reagent | For s⁴U incorporated via a post-synthetic modification of a 4-triazolo-uridine, ensure the use of an appropriate thiol-containing reagent like thiolacetic acid followed by a base like 1,8-Diazabicycloundec-7-ene (DBU) for complete conversion and deprotection.[1] |
| Inadequate Reaction Time or Temperature | Follow the recommended deprotection times and temperatures for the specific protecting groups used. Some protecting groups may require longer incubation or higher temperatures for complete removal. |
| Precipitation of Oligonucleotide | In some cases, the oligonucleotide may precipitate out of the deprotection solution, leading to incomplete reaction.[4] Ensure the oligonucleotide remains solubilized throughout the deprotection process. |
Issue 3: Unexpected Biological Activity or Off-Target Effects
| Possible Cause | Recommendation(s) |
| High Concentrations of 4-Thiouridine | High concentrations of 4sU (> 50 µM) have been shown to inhibit rRNA synthesis and processing, leading to a nucleolar stress response, p53 induction, and inhibition of cell proliferation.[7][8][9] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experiment. |
| Mismatched Duplex Formation | While s²U enhances the stability of Watson-Crick base pairing, it is important to consider potential off-target binding. The thermodynamic stability of s²U-containing duplexes should be carefully evaluated. |
| Contamination with Truncated Sequences | Purify the full-length oligonucleotide from shorter, failure sequences using PAGE or HPLC to avoid confounding biological results.[10] |
Quantitative Data Summary
Table 1: Thermodynamic Parameters of RNA Duplexes Containing Thiouridine Modifications [1]
| Modified Nucleoside | Melting Temperature (Tm) (°C) | ΔG°₃₇ (kcal/mol) |
| Unmodified Uridine (U) | 19.0 | -2.8 |
| 2-Thiouridine (s²U) | 30.7 | -4.8 |
| 4-Thiouridine (s⁴U) | 14.5 | -2.2 |
Experimental Protocols
Protocol 1: Synthesis of 2-Thiouridine Phosphoramidite
This protocol describes the key steps for the synthesis of 2-thiouridine phosphoramidite, a necessary precursor for its incorporation into oligonucleotides.
-
Synthesis of 2-Thiouridine: 2-Thiouridine can be synthesized by coupling a silylated 2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection of the hydroxyl groups.[1]
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.[1]
-
2'-Hydroxyl Silylation: The 2'-hydroxyl group is selectively protected with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and imidazole. This reaction yields a mixture of 2' and 3' isomers that need to be separated by flash chromatography.[1]
-
Phosphitylation: The 3'-hydroxyl group is then reacted with 2-cyanoethyl-N,N-diisopropyl phosphonamidic chloride to introduce the phosphoramidite moiety.[1]
-
Purification and Characterization: The final phosphoramidite product is purified by flash chromatography and characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[1]
Protocol 2: Automated Solid-Phase Synthesis of a 2-Thiouridine Containing Oligonucleotide
-
Synthesizer Setup: The 2-thiouridine phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) and placed on an automated DNA/RNA synthesizer.[1]
-
Synthesis Cycle: The synthesis proceeds through the standard four steps for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid).
-
Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester. For 2-thiouridine, a non-aqueous oxidant like tert-butyl hydroperoxide (10% in acetonitrile) is used instead of the standard iodine/water solution.[1]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a suitable deprotection solution (e.g., concentrated ammonium hydroxide and/or methylamine).
-
Purification: The crude oligonucleotide is purified by HPLC (anion-exchange or reverse-phase) or polyacrylamide gel electrophoresis (PAGE).[1]
-
Final Analysis: The purity and identity of the final product are confirmed by HPLC and mass spectrometry.
Visualizations
Caption: Synthesis pathway for 2-thiouridine phosphoramidite.
Caption: The four-step cycle of automated oligonucleotide synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microsynth.ch [microsynth.ch]
overcoming issues with 2,4-Dithiouridine solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dithiouridine, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a modified nucleoside, an analogue of uridine where the two oxygen atoms at positions 2 and 4 of the pyrimidine ring are replaced by sulfur atoms. Thiolated nucleosides like this compound are valuable tools in various biochemical and molecular biology applications. These include metabolic labeling of newly synthesized RNA to study gene expression dynamics, RNA-protein interaction studies through photo-crosslinking, and as structural probes in nucleic acid research.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Due to its chemical structure, this compound is expected to have limited solubility in aqueous solutions. For initial solubilization, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Based on the solubility of structurally similar compounds like 4-Thiouridine, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO): An excellent choice for preparing high-concentration stock solutions.[1] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2][3]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another suitable polar aprotic solvent for dissolving thiolated nucleosides.[1]
-
Ethanol: Can be used, although the solubility might be lower compared to DMSO and DMF.[1]
For biological experiments, the organic solvent stock solution should be diluted into your aqueous assay medium, ensuring the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid cytotoxicity.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is likely to be challenging and may result in incomplete solubilization or precipitation. While some related compounds show limited solubility in PBS (e.g., 4-Thiouridine at approximately 5 mg/mL), it is generally advisable to first prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1] If an aqueous solution is required, prepare it fresh and do not store it for extended periods, as precipitation may occur.[1]
Q4: My this compound precipitated out of solution during my experiment. What could be the cause?
A4: Precipitation of this compound from a solution can be caused by several factors:
-
Supersaturation: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit. This can happen when a concentrated organic stock solution is diluted into an aqueous buffer.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
pH Shift: The pH of the solution can influence the solubility of nucleoside analogues.
-
Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the compound, causing it to precipitate.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. This can alter its solvent properties and potentially reduce the solubility of the dissolved compound.[4]
Troubleshooting Guide: Overcoming Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the solid compound | Inappropriate solvent selection. | Use a recommended organic solvent such as DMSO or DMF to prepare a concentrated stock solution.[1] |
| Insufficient mixing. | Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. | |
| Precipitation upon dilution into aqueous buffer | Exceeding the aqueous solubility limit. | Reduce the final concentration of this compound in the aqueous medium. Perform a pilot experiment to determine the maximum soluble concentration in your specific buffer. |
| Rapid dilution. | Add the concentrated stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. | |
| Precipitation during storage | Solution instability. | Prepare fresh aqueous solutions of this compound before each experiment. If storing a stock solution in an organic solvent, ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption. Store at the recommended temperature, typically -20°C. |
| Inconsistent experimental results | Inaccurate concentration due to incomplete dissolution. | After preparing the stock solution, centrifuge it to pellet any undissolved material and use the supernatant for your experiments. It is good practice to determine the actual concentration of the stock solution spectrophotometrically if a molar extinction coefficient is available. |
Quantitative Solubility Data for a Structurally Related Compound
| Solvent | Solubility of 4-Thiouridine | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL (~38 mM) | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL (~38 mM) | [1] |
| Ethanol | ~2 mg/mL (~7.7 mM) | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL (~19 mM) | [1] |
| Water | 20 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound. For example, for 1 mL of a 100 mM solution, weigh out 27.63 mg (Molecular Weight of this compound is 276.33 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration of 100 mM.
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, centrifuge the tube at high speed for 1-2 minutes and carefully transfer the supernatant to a new, clean tube.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Metabolic Labeling of Nascent RNA in Cell Culture
This protocol is adapted from established methods for metabolic labeling using thiolated nucleosides.[5][6]
Materials:
-
Mammalian cells in culture
-
100 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction reagents (e.g., TRIzol)
Procedure:
-
Culture the cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by diluting the 100 mM this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 100-200 µM. For example, to prepare 10 mL of medium with 100 µM this compound, add 10 µL of the 100 mM stock solution.
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells and incubate for the desired labeling period (e.g., 1-4 hours) under standard cell culture conditions.
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately with total RNA extraction using your preferred method.
-
The labeled RNA can then be used for downstream applications such as RNA sequencing (e.g., SLAM-seq) or microarray analysis.[7]
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ziath.com [ziath.com]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 6. Video: Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 7. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the Specificity of Thiouridine-Based RNA Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of newly synthesized RNA is fundamental to understanding gene expression dynamics and therapeutic development. Metabolic labeling with nucleoside analogs is a powerful technique to isolate and characterize nascent RNA. This guide provides an objective comparison of 4-thiouridine (4sU), a widely used thiolated uridine analog, with its common alternative, 5-ethynyluridine (EU).
It is important to note that while the initial query mentioned 2,4-Dithiouridine, the vast body of scientific literature focuses on 4-Thiouridine (4sU) for metabolic RNA labeling. Therefore, this guide will focus on 4sU as the primary subject of comparison. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify complex workflows and signaling pathways.
Quantitative Comparison of Metabolic RNA Labeling Reagents
The selection of a metabolic labeling reagent depends on the specific research question, experimental system, and desired downstream applications. The following table summarizes key performance indicators for 4sU and EU.
| Feature | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |
| Labeling Principle | Incorporation of a thiol-containing uridine analog into nascent RNA.[1][2] | Incorporation of an alkyne-containing uridine analog into nascent RNA.[3][4] |
| Detection Method | Thiol-specific biotinylation followed by affinity purification (e.g., with streptavidin beads) or nucleotide conversion for sequencing (e.g., SLAM-seq, TUC-seq, TimeLapse-seq).[5][6][7][8] | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") for conjugation to biotin or fluorophores.[4][9][10] |
| Labeling Efficiency | High, with methods like SLAM-seq and TUC-seq achieving over 90% conversion for sequencing.[1][6] | High, enabling sensitive detection.[10] |
| Specificity & Off-Target Effects | Primary Target: RNA.[1][2] Off-Target Effects: At high concentrations (>50µM), 4sU can inhibit the synthesis and processing of ribosomal RNA (rRNA), potentially inducing a nucleolar stress response.[11][12] One study showed that 100µM 4sU can reduce 47S rRNA levels by about 75%.[11] It can also interfere with pre-mRNA splicing, especially for introns with weak splice sites.[8][13] | Primary Target: RNA.[3][4] Off-Target Effects: Can be incorporated into DNA, particularly in certain organisms and cell types, as the ethynyl group can be a substrate for ribonucleotide reductase.[7][14][15][16] This off-target incorporation can be significant in some systems, confounding the analysis of nascent RNA.[7][14][15] |
| Cell Viability | Generally high, but concentration-dependent. Optimization is required to maintain >90% viability and minimize off-target effects.[1][17][18] | Generally considered to have low cytotoxicity at working concentrations.[18] |
| Downstream Applications | RNA sequencing (RNA-seq), qRT-PCR, microarray analysis, studying RNA synthesis and decay rates.[2][6] | Nascent RNA capture, imaging of RNA synthesis in cells and tissues, RNA sequencing.[9][10][19] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for metabolic labeling with 4sU and EU, and a general protocol for validating labeling specificity.
Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
This protocol outlines the steps for labeling newly transcribed RNA in cell culture using 4sU, followed by biotinylation for enrichment.
-
Cell Culture and Labeling:
-
Culture cells to 70-80% confluency.
-
Prepare a stock solution of 4sU (e.g., 100 mM in DMSO or water).
-
Add 4sU to the culture medium to the desired final concentration (typically 100-500 µM). The optimal concentration and labeling time (ranging from 15 minutes to several hours) should be empirically determined to maximize incorporation while minimizing cytotoxicity and off-target effects.[2]
-
Incubate the cells for the desired labeling period.
-
-
RNA Isolation:
-
Harvest the cells and lyse them using a reagent like TRIzol.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Thiol-Specific Biotinylation:
-
To 50-100 µg of total RNA in an RNase-free tube, add biotin-HPDP (or a similar thiol-reactive biotinylation reagent) to a final concentration of approximately 20 µg/ml.
-
Add biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Incubate the reaction for 1.5 hours at room temperature with rotation.
-
Remove excess biotin-HPDP by performing a chloroform:isoamyl alcohol extraction followed by isopropanol precipitation.
-
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA pellet in an appropriate buffer.
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Wash the beads extensively to remove unlabeled RNA.
-
Elute the captured, newly transcribed RNA from the beads using a reducing agent like DTT.
-
-
Downstream Analysis:
-
The enriched nascent RNA is now ready for downstream applications such as qRT-PCR or library preparation for next-generation sequencing.
-
Protocol 2: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
This protocol describes the labeling of nascent RNA with EU and its subsequent detection via click chemistry.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of EU (e.g., 10 mM in DMSO).
-
Add EU to the culture medium to a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period (typically 1-2 hours).[20]
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA as described in the 4sU protocol.
-
-
Click Chemistry Reaction:
-
Prepare a "click" reaction cocktail containing a fluorescent azide or biotin-azide, copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate).
-
Add the total RNA to the reaction cocktail.
-
Incubate at room temperature for 30 minutes.
-
Purify the RNA via ethanol precipitation.
-
-
Analysis or Purification:
-
If a fluorescent azide was used, the labeled RNA can be visualized.
-
If a biotin-azide was used, the labeled RNA can be purified using streptavidin beads as described in the 4sU protocol.[9]
-
Mandatory Visualizations
Experimental Workflow for Validating Labeling Specificity
To ensure that the labeling is specific to RNA and to quantify any potential off-target incorporation into DNA, a rigorous validation workflow is essential.
Caption: Workflow for validating the specificity of metabolic RNA labeling.
Canonical NF-κB Signaling Pathway
Metabolic labeling is frequently used to study the dynamics of gene expression in response to signaling pathway activation. The NF-κB pathway is a key regulator of the immune and inflammatory responses, making it a prime target for such studies.
Caption: The canonical NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. Quantifying RNA synthesis at rate-limiting steps of transcription using nascent RNA-sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Nascent Transcripts by Nascent-seq | Springer Nature Experiments [experiments.springernature.com]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Thiouridine and 4-Thiouridine: Probing RNA Structure and Function
In the landscape of nucleic acid research, modified nucleosides are invaluable tools for elucidating the intricate mechanisms of RNA biology and for the development of novel therapeutic agents. Among these, thiolated uridine analogs, particularly 2-thiouridine (s²U) and 4-thiouridine (s⁴U), have garnered significant attention for their unique photophysical and biochemical properties. This guide provides a comprehensive, data-driven comparison of these two critical research compounds, offering insights into their distinct applications, supported by experimental evidence.
It is important to note that while this guide focuses on the well-characterized 2-thiouridine and 4-thiouridine, the related compound 2,4-dithiouridine is not commonly encountered in the scientific literature in the context of RNA research, and thus, extensive comparative data is not available.
Physicochemical and Functional Properties: A Tabular Comparison
The substitution of an oxygen atom with sulfur at either the C2 or C4 position of the uracil base imparts distinct characteristics to the nucleoside, profoundly influencing its behavior within an RNA duplex and its utility in experimental settings.
| Property | 2-Thiouridine (s²U) | 4-Thiouridine (s⁴U) |
| UV Absorption Maximum (λmax) | ~275 nm | ~330-340 nm[1][2] |
| Effect on RNA Duplex Stability | Stabilizing (increases Tm)[3][4][5] | Destabilizing (decreases Tm)[3][4][5] |
| Biological Significance | Naturally occurring modification in the wobble position of tRNA, enhancing codon recognition and translational fidelity.[3][6][7] | Widely used as a photoactivatable crosslinking agent and for metabolic labeling of nascent RNA.[8] |
| Primary Application | Studies of tRNA structure-function, codon recognition, and RNA thermodynamics. | In vivo labeling of newly transcribed RNA (4sU-tagging), RNA-protein crosslinking studies (PAR-CLIP).[9][10] |
Experimental Data Summary: Impact on RNA Duplex Thermal Stability
The thermal melting temperature (Tm) of an RNA duplex is a critical measure of its stability. The incorporation of thiouridines has a pronounced and opposite effect on Tm, as demonstrated in the following experimental data.
| RNA Duplex Composition | Melting Temperature (Tm) in °C | Reference |
| Unmodified RNA duplex (control) | 19.0 | [3] |
| RNA duplex containing 2-thiouridine (s²U) | 30.7 | [3] |
| RNA duplex containing 4-thiouridine (s⁴U) | 14.5 | [3] |
Experimental Protocols
Incorporation of 2-Thiouridine and 4-Thiouridine into Oligonucleotides
Objective: To synthesize RNA oligonucleotides containing a site-specific 2-thiouridine or 4-thiouridine.
Methodology:
-
Phosphoramidite Synthesis: Both 2-thiouridine and 4-thiouridine can be incorporated into synthetic RNA oligonucleotides using standard automated solid-phase phosphoramidite chemistry.[3]
-
Synthesis of 2-Thiouridine Containing RNA:
-
Synthesis of the 2-thiouridine phosphoramidite is achieved through standard procedures involving protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.[3]
-
A modified oxidation step using tert-butyl hydroperoxide is employed during solid-phase synthesis instead of the standard aqueous iodine to prevent undesired side reactions with the thio-carbonyl group.[3]
-
-
Synthesis of 4-Thiouridine Containing RNA:
-
A common method for incorporating 4-thiouridine involves the post-synthetic modification of an oligonucleotide containing a 4-triazolyl-uridine phosphoramidite.[3]
-
The RNA is first synthesized with the 4-triazolyl-uridine at the desired position.[3]
-
Subsequent treatment of the synthesized oligonucleotide with thiolacetic acid, followed by deprotection, converts the 4-triazolyl-uridine to 4-thiouridine.[3]
-
Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU-Tagging)
Objective: To specifically label newly transcribed RNA in cultured cells for subsequent isolation and analysis.
Methodology:
-
Cell Culture and Labeling:
-
Mammalian cells are cultured under standard conditions.
-
4-thiouridine is added to the cell culture medium at a final concentration typically ranging from 100 to 500 µM.[8] The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.[11]
-
Cells are incubated for a defined period (e.g., 1-4 hours) to allow for the incorporation of 4sU into newly synthesized RNA.[8]
-
-
Total RNA Extraction:
-
After the labeling period, total RNA is extracted from the cells using a standard method such as TRIzol reagent followed by chloroform extraction and isopropanol precipitation.[12]
-
-
Biotinylation of 4sU-labeled RNA:
-
The thiol group in the incorporated 4sU is specifically biotinylated using a thiol-reactive biotin derivative, such as biotin-HPDP.
-
-
Purification of Labeled RNA:
-
The biotinylated nascent RNA is then selectively captured and purified from the total RNA population using streptavidin-coated magnetic beads.[11]
-
-
Downstream Analysis:
-
The isolated nascent RNA can be used for various downstream applications, including quantitative real-time PCR (qRT-PCR), microarray analysis, or high-throughput sequencing (RNA-Seq) to study gene expression dynamics.
-
Visualizing a Key Biological Pathway and an Experimental Workflow
Biosynthesis of 2-Thiouridine in tRNA
The formation of 2-thiouridine at the wobble position of tRNA is a crucial post-transcriptional modification that ensures translational fidelity. This process involves a complex enzymatic cascade that transfers sulfur from a donor molecule to the uridine base within the tRNA.
Experimental Workflow for Nascent RNA-Seq using 4-Thiouridine
The metabolic labeling of RNA with 4-thiouridine followed by high-throughput sequencing (nascent RNA-Seq) provides a powerful method to investigate the dynamics of transcription and RNA processing.
References
- 1. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Profiling of 4-Thiouridine Across Transfer RNA Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2,4-Dithiouridine Data: A Comparative Guide to Orthogonal Approaches
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of data is paramount. This guide provides a comparative overview of orthogonal analytical and biological approaches for the cross-validation of data related to 2,4-Dithiouridine, a modified nucleoside with significant research interest.
Orthogonal Approaches for Characterization and Quantification
A multi-pronged approach to the analysis of this compound should involve both structural characterization and precise quantification. Spectroscopic methods provide detailed structural information, while chromatographic techniques offer sensitive quantification.
Table 1: Comparison of Orthogonal Analytical Techniques for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, UV absorbance for detection. | Separation by polarity, detection by mass-to-charge ratio. | Nuclear spin properties in a magnetic field. |
| Primary Use | Quantification, purity assessment. | High-sensitivity quantification, identification. | Structural elucidation, purity. |
| **Typical Linearity (R²) ** | > 0.999[1] | > 0.99[2] | Not typically used for quantification in this context. |
| Limit of Quantification (LOQ) | ~0.01 µg/L[3] | ~0.10 µg/L[2] | In the µg to mg range. |
| Key Advantages | Cost-effective, robust, widely available.[3][4] | High sensitivity and specificity.[4] | Provides definitive structural information.[5] |
| Limitations | Lower sensitivity than LC-MS/MS, potential for interference.[3] | More complex, higher cost. | Lower sensitivity, not ideal for trace analysis. |
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of a this compound sample using orthogonal chromatographic methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in various samples.
-
Instrumentation : HPLC system with a UV detector.
-
Column : LiChrospher 60 RP-select B (250 x 4 mm, 5 µm) or similar C18 column.[1]
-
Mobile Phase : Acetonitrile and water (60/40; V/V).[1]
-
Flow Rate : 1 mL/min.[1]
-
Detection : UV at 220 nm.[1]
-
Sample Preparation :
-
Prepare a stock solution of this compound by dissolving a precisely weighed amount in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).
-
Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.22 µm filter.
-
-
Data Analysis : The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, LC-MS/MS is the method of choice.
-
Instrumentation : LC system coupled to a tandem mass spectrometer.
-
Column : Synergi Hydro-RP (4.6 x 75 mm, 4-µm) or equivalent.[2]
-
Mobile Phase : A gradient of water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid.[2]
-
Ionization Mode : Negative-ion electrospray ionization (ESI-).
-
MRM Transitions : Specific parent-daughter ion transitions for this compound would need to be determined by direct infusion.
-
Sample Preparation : Similar to HPLC, but may require a solid-phase extraction (SPE) step for complex matrices to remove interferences.[4]
-
Data Analysis : Quantification is based on the area of the specific MRM transition peaks compared to a calibration curve prepared with an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of this compound.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Experiments :
-
¹H NMR: To identify the chemical shifts and coupling constants of the protons. For 2,4-dithiouracil, characteristic signals for the NH and C-H protons are observed.[5]
-
¹³C NMR: To identify the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons for unambiguous structural assignment.[5]
-
-
Data Analysis : The resulting spectra are analyzed to confirm the expected chemical structure of this compound.
Orthogonal Approaches for Biological Activity
Cross-validation of the biological effects of this compound is critical. This can be achieved by using different assays that measure related but distinct biological endpoints. For instance, if this compound is being investigated as an antiviral agent, its activity can be assessed through both cell-based assays and biochemical assays targeting the viral machinery.
Table 2: Comparison of Orthogonal Biological Assays
| Assay Type | Principle | Endpoint Measured | Example Application |
| Cell-Based Antiviral Assay | Measures the ability of a compound to inhibit viral replication in host cells. | Reduction in viral load or cytopathic effect (CPE). | Determining the EC50 of 4'-thiouridine against SARS-CoV-2 in Vero cells.[6] |
| Enzyme Inhibition Assay | Measures the direct inhibition of a specific viral enzyme. | Inhibition of enzyme activity (e.g., RNA-dependent RNA polymerase). | Assessing the inhibition of SARS-CoV-2 Nsp12 polymerase by the triphosphate of 4'-thiouridine.[6] |
| Cytotoxicity Assay | Measures the toxicity of a compound to host cells. | Cell viability (e.g., using MTT or CellTiter-Glo). | Determining the CC50 to calculate the selectivity index (SI = CC50/EC50).[6] |
Logical Workflow for Biological Activity Cross-Validation
The following diagram illustrates the logical flow for validating the biological activity of a compound like this compound.
Conclusion
The cross-validation of this compound data through orthogonal approaches is essential for generating high-quality, reliable results. By combining spectroscopic, chromatographic, and diverse biological assays, researchers can build a comprehensive and robust dataset. This guide provides a framework for designing and implementing such a cross-validation strategy, ultimately leading to more confident and reproducible scientific outcomes.
References
- 1. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 2. epa.gov [epa.gov]
- 3. deswater.com [deswater.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II) and Biological Activity of the Newly Formed Complexes [mdpi.com]
- 6. Identification of 4'-Thiouridine as an Orally Available Antiviral Agent Targeting Both RdRp and NiRAN Functions of SARS-CoV-2 Nsp12 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the effects of 2-thiouridine and 4-thiouridine on RNA duplex stability.
For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleotide modifications on RNA structure and stability is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a detailed comparison of two common thiolated uridine analogs, 2-thiouridine (s²U) and 4-thiouridine (s⁴U), and their differential effects on the thermal stability of RNA duplexes.
The substitution of an oxygen atom with a sulfur atom in the uridine base can have profound, yet distinct, consequences depending on the position of the modification. This guide synthesizes experimental data to highlight these differences, offering a clear rationale for selecting one modification over the other to achieve desired duplex stability.
Quantitative Comparison of Duplex Stability
The thermal stability of RNA duplexes is a critical parameter in various applications. The melting temperature (Tm), the temperature at which half of the duplex dissociates, provides a direct measure of this stability. The following table summarizes the key thermodynamic parameters for RNA duplexes containing either 2-thiouridine, 4-thiouridine, or an unmodified uridine.
| Modification | RNA Duplex Sequence (5'-3') | Complementary Strand (5'-3') | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (eu) | Experimental Conditions | Reference |
| Unmodified (U) | GU UUC | GₘAₘAₘAₘCₘ | 19.0 | -2.8 | -27.9 | -78.4 | 100 mM NaCl, 25 mM phosphate buffer, 0.05 mM EDTA, pH 7.0 | [1] |
| 2-thiouridine (s²U) | Gs²U UUC | GₘAₘAₘAₘCₘ | 30.7 | -4.8 | -35.2 | -99.3 | 100 mM NaCl, 25 mM phosphate buffer, 0.05 mM EDTA, pH 7.0 | [1] |
| 4-thiouridine (s⁴U) | Gs⁴U UUC | GₘAₘAₘAₘCₘ | 14.5 | -2.2 | -24.3 | -72.0 | 100 mM NaCl, 25 mM phosphate buffer, 0.05 mM EDTA, pH 7.0 | [1] |
Key Findings:
-
2-Thiouridine significantly stabilizes RNA duplexes. The incorporation of a single 2-thiouridine residue increases the melting temperature by 11.7°C compared to the unmodified duplex[1]. This stabilization is attributed to the sulfur atom at the 2-position, which promotes a C3'-endo sugar pucker conformation, pre-organizing the single strand for A-form duplex formation and enhancing base stacking[1][2]. The thermodynamic data reveals a more favorable Gibbs free energy (ΔG°), driven by a significantly more negative enthalpy change (ΔH°), indicating stronger bonding interactions[1].
-
4-Thiouridine destabilizes RNA duplexes. In stark contrast, the presence of 4-thiouridine leads to a decrease in the melting temperature by 4.5°C relative to the unmodified control[1]. This destabilizing effect is reflected in a less favorable Gibbs free energy[1].
Experimental Protocols
UV Thermal Denaturation Studies
This method measures the change in UV absorbance of an RNA duplex as the temperature is increased. The melting temperature (Tm) is determined from the resulting melting curve.
1. Sample Preparation:
-
RNA oligonucleotides, both the modified strand (containing s²U or s⁴U) and the complementary strand, are synthesized and purified.
-
The concentration of each RNA strand is determined by UV-Vis spectrophotometry at 260 nm.
-
Equimolar amounts of the complementary strands are mixed in a buffer solution. A typical buffer consists of 100 mM NaCl, 25 mM sodium phosphate, and 0.05 mM EDTA, with a pH of 7.0[1].
-
The final duplex concentration for short oligonucleotides may need to be relatively high (e.g., ~8 x 10⁻⁴ M) to obtain a measurable melting transition[1].
2. Annealing:
-
The RNA solution is heated to a temperature well above the expected Tm (e.g., 90°C) for a few minutes to ensure complete dissociation of any pre-existing duplexes.
-
The solution is then slowly cooled to room temperature to allow for the formation of the desired duplex.
3. UV Melting Measurement:
-
The UV absorbance of the duplex solution is monitored at a specific wavelength (e.g., 260 nm for unmodified and s²U-containing duplexes, and 330 nm for s⁴U-containing duplexes due to the absorbance of the thiocarbonyl group) as the temperature is gradually increased[1].
-
A Peltier-controlled cell holder in a spectrophotometer is used to control the temperature ramp, typically in increments of 1°C per minute, allowing for equilibration at each step[1].
-
The absorbance is recorded at each temperature point.
4. Data Analysis:
-
A melting curve is generated by plotting the absorbance versus temperature.
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum[1].
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve using van't Hoff analysis, which involves plotting 1/Tm versus the natural logarithm of the total strand concentration if multiple concentrations are measured[3][4].
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical flow of comparing the effects of 2-thiouridine and 4-thiouridine on RNA duplex stability.
Caption: Workflow for comparing 2-thiouridine and 4-thiouridine effects.
References
Unveiling the Impact of Thiouridine Modifications on RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ribonucleoside modifications on RNA structure and function is paramount. This guide provides a comprehensive comparison of two key thiolated uridine analogs: 2-thiouridine (s²U) and 4-thiouridine (s⁴U), offering insights into their distinct impacts on RNA stability and utility in experimental applications.
While the specific modification 2,4-dithiouridine is not commonly described in the literature, the individual positional isomers, 2-thiouridine and 4-thiouridine, are well-characterized and play significant roles in both natural and synthetic RNA. This guide will delve into the structural and functional consequences of incorporating these modifications into RNA, supported by experimental data and detailed protocols.
Structural and Functional Impact: A Head-to-Head Comparison
The strategic substitution of an oxygen atom with a sulfur atom at either the C2 or C4 position of the uracil base has profound and distinct consequences for RNA structure and the stability of RNA duplexes.
| Feature | 2-Thiouridine (s²U) | 4-Thiouridine (s⁴U) | Unmodified Uridine (U) |
| RNA Duplex Stability | Significantly Stabilizing [1][2][3] | Destabilizing [1][2][3] | Baseline |
| Melting Temperature (Tm) of RNA Duplex | Increased (e.g., 30.7°C for Gs²UUUC duplex)[1][3] | Decreased (e.g., 14.5°C for Gs⁴UUUC duplex)[2][3] | Intermediate (e.g., 19.0°C for GUUUC duplex)[2][3] |
| Sugar Pucker Conformation | Prefers 3'-endo (A-form RNA)[1][4] | Less pronounced effect on sugar pucker | Flexible |
| Stacking Interactions | Enhanced stacking interactions[4] | Weaker stacking interactions | Baseline |
| Biological Role | Found in the wobble position of tRNAs, enhances codon-anticodon recognition[1][5] | Conserved at position 8 in eubacterial tRNA, used as a photo-crosslinking agent[1][6] | Standard RNA base |
The stabilizing effect of 2-thiouridine is attributed to its preference for the C3'-endo sugar pucker, which pre-organizes the RNA strand into an A-form helical conformation, favorable for duplex formation.[1][4] This conformational rigidity is crucial for its role in ensuring accurate codon-anticodon interactions during translation.[1][5] In contrast, 4-thiouridine introduction leads to a destabilization of the RNA duplex, a characteristic that is exploited in various molecular biology applications.[1][2]
Experimental Protocols
Synthesis of Thiouridine-Modified RNA Oligonucleotides
The site-specific incorporation of 2-thiouridine and 4-thiouridine into RNA oligonucleotides is typically achieved through solid-phase phosphoramidite chemistry.
Workflow for Synthesis and Incorporation:
Protocol for 4-Thiouridine Incorporation via Post-Synthetic Conversion:
-
Synthesis of O4-Triazolouridine Phosphoramidite: An O4-triazolouridine phosphoramidite monomer is prepared from uridine phosphoramidite.[7][8]
-
Solid-Phase Synthesis: The O4-triazolouridine phosphoramidite is incorporated into the desired RNA sequence using a standard automated RNA synthesizer with coupling yields typically exceeding 98%.[7][8]
-
Conversion to 4-Thiouridine: During the standard deprotection step, thiolacetic acid is added to convert the O4-triazolouridine to 4-thiouridine.[7][8]
-
Purification and Verification: The final thiolated RNA product is purified, and the incorporation of the modification is confirmed by methods such as nuclease digestion followed by HPLC and mass spectrometry.[7][8]
Note: The synthesis of 2-thiouridine phosphoramidites for direct incorporation has also been described and follows a similar principle of protecting reactive groups and activating the 3'-hydroxyl for coupling.
Analysis of RNA Duplex Stability by UV Thermal Denaturation
UV thermal denaturation (UV melting) is a standard method to determine the melting temperature (Tm) of nucleic acid duplexes, providing a measure of their thermal stability.
Experimental Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. impb.ru [impb.ru]
- 5. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Thiouridine Incorporation for Nascent RNA Labeling Across Diverse Cell Lines
An essential guide for researchers in molecular biology and drug development, this document provides a quantitative comparison of 4-thiouridine (4sU) incorporation across various cell lines. It offers detailed experimental protocols and visual workflows to facilitate the design and execution of nascent RNA labeling experiments.
The metabolic labeling of newly transcribed RNA with thiolated uridine analogs, such as 4-thiouridine (4sU), is a powerful technique for studying the dynamics of gene expression, including RNA synthesis, processing, and decay.[1][2][3][4][5] The efficiency of 4sU incorporation can, however, vary significantly between different cell types, necessitating cell-line-specific optimization of labeling conditions.[2][6] This guide consolidates data on 4sU labeling conditions across a range of human cell lines, providing a valuable resource for researchers planning such experiments.
Quantitative Comparison of 4-Thiouridine Labeling
The uptake and incorporation of 4sU into newly transcribed RNA are dependent on both the concentration of 4sU and the duration of the labeling period.[1] The following table summarizes a range of 4sU concentrations and labeling times that have been successfully used in various human cell lines, as reported in the literature. It is important to note that these conditions serve as a starting point, and optimal labeling may require further titration for specific experimental contexts.[2]
| Cell Line | Cell Type | 4sU Concentration (µM) | Labeling Time |
| BL41 | Lymphoma | 100 | 1h |
| HeLa | Cervical Carcinoma | 100 - 250 | 1h |
| Jurkat | T Lymphocyte | 100 - 200 | 1h |
| DG75 | B Lymphocyte | 100 - 500 | 5 - 60 min |
| HEK293T | Embryonic Kidney | 100 - 700 | 20 min - 22 d |
| 293A | Embryonic Kidney | 2.5 | 2h |
| iPS | Stem Cell | 400 | 2h |
| LCL | Lymphoblast | 200 | 2h |
| MEWO | Melanoma | 500 | 1h |
| Primary T-cells | Primary T-cells | 200 | 1 - 6h |
| RAJI | Lymphoblast | 300 | 30 min |
| RCC | Renal Carcinoma | 2 | 2h |
| SH-SY5Y | Neuroblastoma | 500 | 30 min |
| 143B | Osteosarcoma | 250 | 1h |
| K562 | Myelogenous Leukemia | 100 - 1000 | 5 min - 4h |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified |
| U2OS | Osteosarcoma | >50 | Not Specified |
Note: This table is compiled from various sources and is intended as a guide.[2] Optimal conditions should be determined empirically for each cell line and experimental goal.
Factors that can influence the optimal labeling conditions include cellular permeability to 4sU, the activity of uridine transporters, the rate of total RNA metabolism, and potential cytotoxic effects of the labeling reagent.[2] For instance, some studies have reported that high concentrations of 4sU (>50µM) can lead to nucleolar stress and inhibit rRNA synthesis and processing in certain cell types like U2OS.[2][7]
Experimental Protocols
The successful implementation of 4sU-based nascent RNA labeling relies on a series of well-defined experimental steps. Below are detailed protocols for metabolic labeling, RNA extraction, biotinylation, and purification of 4sU-labeled RNA.
1. Metabolic Labeling with 4-Thiouridine (4sU)
This initial step involves the incubation of cells with 4sU to allow for its incorporation into newly synthesized RNA.
-
Cell Seeding: Plate the desired number of cells to reach 70-80% confluency at the time of labeling.[5]
-
4sU Preparation: Prepare a stock solution of 4sU in an appropriate solvent (e.g., water or DMSO). Thaw the 4sU solution just before use and protect it from light, as it is photoactivatable.[4][8]
-
Labeling: Add the desired concentration of 4sU to the cell culture medium and incubate for the determined amount of time.[5] The incubation time can range from a few minutes to several hours, depending on the experimental goals.[3]
-
Harvesting: After incubation, quench the reaction by aspirating the 4sU-containing medium and immediately adding TRIzol reagent to lyse the cells and stabilize the RNA.[5]
2. Total RNA Extraction
A modified TRIzol protocol is typically used for the isolation of total RNA containing the 4sU-labeled transcripts.
-
Phase Separation: Add chloroform to the TRIzol lysate, shake vigorously, and centrifuge to separate the aqueous and organic phases.[3][5]
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA using isopropanol.[3][5]
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air dry, and resuspend in RNase-free water.[5]
3. Thiol-Specific Biotinylation of 4sU-labeled RNA
To specifically isolate the newly transcribed RNA, the thiol group in the incorporated 4sU is biotinylated.
-
Biotinylation Reaction: Incubate the total RNA with a biotinylating reagent such as biotin-HPDP or iodoacetyl-biotin.[1] Iodoacetyl-biotin is recommended for irreversible biotinylation, which is beneficial for subsequent purification steps.[1]
-
Removal of Excess Biotin: Remove unreacted biotin by chloroform extraction.[1]
4. Purification of Biotinylated RNA
Streptavidin-coated magnetic beads are used to capture the biotinylated, newly transcribed RNA.
-
Binding: Incubate the biotinylated RNA with streptavidin-coated magnetic beads to allow for the binding of the biotinylated RNA to the beads.[3][5]
-
Washing: Wash the beads several times with a washing buffer to remove unlabeled, pre-existing RNA.[5]
-
Elution: Elute the bound, 4sU-labeled RNA from the beads using a reducing agent like dithiothreitol (DTT).[5]
5. Quantification of 4sU Incorporation (Optional)
The extent of 4sU incorporation can be assessed using several methods.
-
Spectrophotometry: The incorporation rate can be estimated by measuring the absorbance at 330 nm, which is the absorption maximum of 4sU.[1][3]
-
Dot Blot Analysis: A more sensitive method involves performing a dot blot on the biotinylated RNA using a streptavidin conjugate to visualize and quantify the amount of incorporated 4sU.[1]
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for 4-thiouridine labeling and analysis of nascent RNA.
Caption: Metabolic pathway of 4-thiouridine incorporation into newly transcribed RNA.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
reproducibility and reliability of 2,4-Dithiouridine-based findings
A comprehensive evaluation of 2,4-dithiouridine and its more prevalent counterpart, 4-thiouridine, is essential for researchers designing robust experimental workflows. While both are modified nucleosides, their applications and the breadth of supporting literature differ significantly. This guide provides a detailed comparison, focusing on the well-documented use of 4-thiouridine in studying RNA dynamics, and touches upon the limited available data for this compound.
Clarification on this compound vs. 4-Thiouridine
Initial searches for the reproducibility and reliability of this compound-based findings yielded limited specific results. The available literature primarily focuses on its synthesis and potential as a dual-target inhibitor, rather than its broad application in molecular biology techniques like RNA labeling or cross-linking. In contrast, 4-thiouridine (4sU) is a widely used and extensively documented reagent for studying RNA metabolism, with a considerable body of literature detailing its use, reliability, and the factors influencing experimental reproducibility. Given this disparity, this guide will focus predominantly on 4-thiouridine, as it is the more relevant compound for the requested applications in research and drug development.
4-Thiouridine (4sU) in RNA Research: A Guide to Reproducibility and Reliability
4-Thiouridine is a photoactivatable uridine analog that is readily incorporated into newly transcribed RNA.[1] This property allows for the specific labeling and subsequent isolation or analysis of nascent RNA transcripts, providing insights into RNA synthesis, processing, and decay.[2]
Key Applications of 4-Thiouridine
-
Metabolic Labeling of RNA: 4sU is used to tag newly synthesized RNA in cells. The labeled RNA can then be isolated to study gene expression dynamics.[3]
-
RNA-Protein Cross-linking: Upon exposure to long-wave UV light (around 365 nm), 4sU can form covalent cross-links with interacting proteins, enabling the identification of RNA-binding proteins and their binding sites.[4][5]
-
Transcriptome-wide analyses: Techniques like SLAM-seq, TUC-seq, and TimeLapse-seq utilize chemical conversion of incorporated 4sU to induce specific mutations during reverse transcription, allowing for the identification of newly synthesized transcripts in RNA sequencing data.[6][7]
Data Presentation: Performance and Comparison of 4sU-based Methods
The efficiency and reliability of 4sU-based experiments can be influenced by various factors. The following tables summarize key quantitative data from the literature.
Table 1: 4sU Labeling Conditions and Incorporation Rates
| Cell Type | 4sU Concentration | Labeling Duration | Approximate Incorporation Rate | Reference |
| Mammalian Fibroblasts | 200 µM | 1 hour | 1 4sU per 50-100 nucleotides | [1] |
| Monkey Kidney (CV-1) | 100 µM | 4 hours | Not specified, but sufficient for RNA synthesis inhibition | [5] |
| HEK293T | 50 µM | 15-30 minutes | Sufficient for detection in amplicon sequencing | [6] |
Table 2: Comparison of 4sU to Cytidine Conversion Chemistries for Sequencing
| Conversion Method | Reagents | Reported Conversion Efficiency | Advantages | Disadvantages | Reference |
| Osmium Tetroxide | OsO₄, NH₄Cl | ~93% | High efficiency | Toxic reagent | [7] |
| Iodoacetamide (IAA) | Iodoacetamide | >98% (absorbance), lower in RNA transcripts | High initial reactivity | Can lead to failed cDNA synthesis and PCR amplification | [7] |
| Sodium Periodate | NaIO₄, TFEA | ~80% | Less toxic than OsO₄ | Lower efficiency than OsO₄ | [7] |
| Dinitrofluorobenzene (DNFB) | DNFB, Methylamine | ~73% | Fast reaction time (within 1 hour) | Can lead to failed cDNA synthesis and PCR amplification | [7] |
Table 3: Comparison of Thiouridine Analogs on RNA Duplex Stability
| Duplex | Tm (°C) | Stability Order | Reference |
| Unmodified (GU UUC) | 19.0 | - | [8] |
| 2-Thiouridine (Gs²U UUC) | 30.7 | s²U > U > s⁴U | [8] |
| 4-Thiouridine (Gs⁴U UUC) | 14.5 | s²U > U > s⁴U | [8] |
Note: This data is for a specific pentamer duplex and may not be generalizable to all RNA sequences.
Experimental Protocols
Reproducibility of 4sU-based findings is highly dependent on standardized protocols. Below are detailed methodologies for key experiments.
Protocol 1: Metabolic Labeling of Nascent RNA with 4sU
-
Cell Culture and Labeling:
-
Plate cells to reach 70-80% confluency at the time of labeling.[3]
-
Prepare fresh 4sU-containing culture medium. The final concentration and labeling time should be optimized based on the cell line and experimental goals (see Table 1).[3] For example, use 200 µM 4sU for a 1-hour labeling in mammalian cells.[1]
-
Aspirate the old medium and add the 4sU-containing medium to the cells. Incubate for the desired time, protecting the cells from light to prevent premature cross-linking.[1][3]
-
-
Total RNA Extraction:
-
Biotinylation of 4sU-labeled RNA:
-
Use a thiol-specific biotinylation reagent like Biotin-HPDP. For a typical reaction, use up to 100 µg of total RNA.
-
Incubate the RNA with the biotinylation reagent according to the manufacturer's protocol.
-
Remove excess biotin by chloroform/isoamyl alcohol extraction and isopropanol precipitation.
-
-
Purification of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.[1]
-
Heat the biotinylated RNA to 65°C for 10 minutes and immediately place on ice before adding to the beads.[3]
-
Incubate with the beads to allow binding.
-
Wash the beads stringently to remove unlabeled RNA.
-
Elute the labeled RNA from the beads using a reducing agent like DTT.[3]
-
Protocol 2: 4sU-based RNA-Protein Photocross-linking
-
4sU Labeling:
-
Label cells with 4sU as described in Protocol 1. A common condition is 0.1 mM 4sU for 4 hours.[5]
-
-
UV Irradiation:
-
After labeling, wash the cells with PBS.
-
Irradiate the cells with a 365 nm UV light source. A typical dose is around 45 kJ/m².[5]
-
-
Cell Lysis and Analysis:
-
Lyse the cells and extract total cell components.
-
The cross-linked RNA-protein complexes can be analyzed by various methods, such as phenol-chloroform extraction where cross-linked complexes are retained at the interphase.[5] Further analysis can involve immunoprecipitation of the protein of interest followed by RT-PCR of the cross-linked RNA.
-
Mandatory Visualizations
Caption: Workflow for 4sU-based metabolic labeling and purification of nascent RNA.
Caption: General workflow for identifying RNA-protein interactions using 4sU photocross-linking.
Conclusion
The reproducibility and reliability of findings based on 4-thiouridine are well-supported by a large body of literature, provided that experimental conditions are carefully optimized and standardized. Key factors to control include 4sU concentration, labeling duration, and the specific downstream processing chemistry. While this compound may have specific applications, its use in broad molecular biology techniques is not as well-documented, making 4-thiouridine the preferred reagent for robust and reproducible studies of RNA dynamics. Researchers should consult the primary literature to tailor these general protocols to their specific experimental systems for optimal results.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 7. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 2,4-Dithiouridine: Limitations, Artifacts, and Alternatives in Metabolic Labeling of RNA
For researchers, scientists, and drug development professionals, the precise analysis of newly synthesized RNA is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs is a powerful technique for this purpose. This guide provides a comprehensive comparison of 2,4-Dithiouridine, with a primary focus on its close and more commonly used analog 4-thiouridine (4sU), against other alternatives, supported by experimental data. We delve into the limitations and potential artifacts associated with the use of these compounds to help you make informed decisions for your research.
While the specific compound this compound is of interest, the vast majority of published research and commercially available reagents focus on 4-thiouridine (4sU) for metabolic RNA labeling. As both are thiolated uridine analogs, the data presented here for 4sU provides critical insights into the expected performance, limitations, and potential artifacts relevant to the use of this compound.
Performance Comparison of Uridine Analogs for Nascent RNA Labeling
The choice of a uridine analog for metabolic labeling of RNA significantly impacts experimental outcomes. Key considerations include labeling efficiency, potential cytotoxicity, and compatibility with downstream applications. Here, we compare 4-thiouridine (as a proxy for this compound) with two other widely used alternatives: 5-Bromouridine (BrU) and 5-ethynyluridine (EU).
| Feature | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Mechanism of Detection | Thiol-specific biotinylation and streptavidin purification. Can also induce T-to-C mutations during reverse transcription for sequencing-based detection. | Immunoprecipitation with anti-BrdU antibodies. | Copper-catalyzed or strain-promoted "click" chemistry with an azide- or DBCO-containing reporter molecule (e.g., biotin or a fluorophore). |
| Labeling Efficiency | High, readily incorporated by RNA polymerases. | Generally considered efficient. | High, and the subsequent click reaction is very efficient. |
| Cytotoxicity | Can be cytotoxic at high concentrations (>50-100 µM) and with prolonged exposure, leading to inhibition of rRNA synthesis and a nucleolar stress response.[1][2] | Considered less toxic than EU in some contexts, but can be incorporated into DNA, potentially causing mutations. | Can exhibit cytotoxicity and has been shown to induce a p53-dependent cell-cycle arrest in some cell types. |
| Impact on RNA Stability | Can increase the stability of labeled RNA.[3][4] | Generally considered to have a minor impact on the stability of most RNAs. | Can affect RNA processing and stability. |
| Potential Artifacts | Can interfere with pre-mRNA splicing, particularly for introns with weak splice sites.[3][4][5] High concentrations can inhibit rRNA synthesis and processing.[1][2] | Antibody-based detection can have limitations in tissue penetration and may exhibit non-specific binding. | The copper catalyst used in click chemistry can be toxic to cells. |
| Downstream Applications | RNA sequencing (RNA-seq), RT-qPCR, microarray analysis, RNA-protein crosslinking (PAR-CLIP). | Bru-seq, RT-qPCR, microarray analysis. | In vivo imaging, flow cytometry, RNA sequencing. |
Limitations and Potential Artifacts of 4-Thiouridine
Cytotoxicity and Induction of Nucleolar Stress
A significant limitation of 4sU is its potential for cytotoxicity, particularly at the higher concentrations often used for efficient labeling.[1][2] Studies have shown that 4sU concentrations above 50 µM can inhibit the synthesis and processing of ribosomal RNA (rRNA).[1][2] This disruption of ribosome biogenesis triggers a nucleolar stress response, which can lead to the stabilization of the tumor suppressor protein p53 and ultimately, cell cycle arrest or apoptosis.[1][2]
Interference with Pre-mRNA Splicing
The incorporation of 4sU into pre-mRNA can interfere with the splicing process.[3][4][5] This artifact is more pronounced for introns that have weaker splice sites, meaning their recognition by the spliceosome is less efficient.[3][5] At high levels of 4sU incorporation, a noticeable decrease in splicing efficiency can be observed.[3][5] This can lead to an overestimation of intron retention or alternative splicing events in RNA-seq experiments. It is crucial to use the lowest effective concentration of 4sU and to perform appropriate controls to mitigate this artifact.
Experimental Protocols
Metabolic Labeling of Nascent RNA with 4-Thiouridine
This protocol is adapted from established methods for labeling nascent RNA in cell culture.[6][7]
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Cultured cells at 70-80% confluency
-
TRIzol reagent
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
Procedure:
-
Labeling:
-
Prepare fresh cell culture medium containing the desired final concentration of 4sU (typically 50-200 µM). The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
-
Remove the old medium from the cultured cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 15-60 minutes for nascent RNA capture).
-
-
RNA Isolation:
-
After labeling, aspirate the medium and lyse the cells directly in the culture dish using TRIzol reagent.
-
Isolate total RNA according to the TRIzol manufacturer's protocol.
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend the isolated total RNA in RNase-free water.
-
Add biotin-HPDP to the RNA solution to a final concentration of approximately 1 mg/mL.
-
Incubate the reaction at room temperature for 1.5 hours with rotation.
-
Remove unincorporated biotin-HPDP by chloroform extraction and isopropanol precipitation.
-
-
Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA in a suitable buffer.
-
Incubate the RNA with streptavidin-coated magnetic beads to capture the labeled transcripts.
-
Wash the beads several times to remove unlabeled RNA.
-
Elute the 4sU-labeled RNA from the beads using a reducing agent such as DTT.
-
-
Downstream Analysis:
-
The purified nascent RNA is now ready for downstream applications such as RT-qPCR or library preparation for RNA sequencing.
-
Protocol for Analysis of Splicing Artifacts
To assess the impact of 4sU on pre-mRNA splicing, a comparative analysis of splicing patterns in labeled and unlabeled RNA is necessary.
Procedure:
-
Experimental Design:
-
Culture two sets of cells under identical conditions.
-
Label one set with 4sU as described above. The other set will serve as the unlabeled control.
-
-
RNA Sequencing:
-
Isolate total RNA from both labeled and unlabeled cells.
-
Prepare libraries for RNA sequencing from both samples. It is important to use a library preparation method that captures both pre-mRNA and mature mRNA (e.g., a total RNA-seq protocol with ribosomal RNA depletion).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools (e.g., rMATS, LeafCutter) to quantify and compare alternative splicing events (e.g., exon skipping, intron retention) between the 4sU-labeled and unlabeled samples.
-
Pay close attention to introns with weak splice sites, as these are more susceptible to 4sU-induced artifacts.[3][5]
-
-
Validation:
-
Validate any significant differences in splicing observed in the RNA-seq data by RT-qPCR using primers that can distinguish between different splice isoforms.
-
Conclusion
This compound and its more commonly used analog, 4-thiouridine, are valuable tools for the metabolic labeling of nascent RNA. However, researchers must be aware of their limitations and potential for introducing artifacts. The primary concerns are cytotoxicity at high concentrations, which can trigger a nucleolar stress response, and interference with pre-mRNA splicing. Careful optimization of labeling conditions and the inclusion of appropriate controls are essential for obtaining reliable and interpretable data. For applications where these artifacts are a major concern, alternatives such as 5-Bromouridine or 5-ethynyluridine may be more suitable, each with its own set of advantages and disadvantages that should be carefully considered in the context of the specific research question.
References
- 1. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Safety Operating Guide
Safe Disposal of 2,4-Dithiouridine: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical compounds are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for specialized reagents like 2,4-Dithiouridine is a fundamental aspect of responsible laboratory practice. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound and associated waste materials.
Immediate Safety and Hazard Assessment
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, a lab coat, and closed-toe shoes.[2] In case of accidental exposure, consult the relevant first-aid measures and seek immediate medical attention.[3]
Quantitative Data Summary
For effective waste management, it is crucial to be aware of the regulatory limits for hazardous waste accumulation in the laboratory. While specific quantitative data for this compound is not available, general guidelines for laboratory hazardous waste apply.
| Parameter | Guideline | Citation |
| Waste Accumulation Limit (Total Chemical Waste) | Generally, no more than 25 gallons per laboratory. | [4] |
| Waste Accumulation Limit (Acutely Hazardous - P-listed) | No more than one (1) quart of reactive acutely hazardous waste. | [4] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [2] |
| Container Disposal Timeline (Opened) | Dispose of opened containers through the hazardous waste program within 6 months. | [5] |
| Container Disposal Timeline (Unopened) | Dispose of unopened containers through the hazardous waste program within one year. | [5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be a systematic process to ensure safety and compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the most critical first step to prevent dangerous reactions.[2]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and pipette tips, in a designated, clearly labeled, and compatible solid waste container.[2][4]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof liquid waste container.[1][2] Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[1][2]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[4]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Container Requirements: All waste containers must be in good condition, compatible with the chemical waste, and have a secure, screw-top lid.[1] Containers must remain closed except when adding waste.[2]
-
Labeling: Immediately affix a hazardous waste tag to each container. The label must include:
Step 3: Disposal Request and Pickup
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Submit a hazardous waste pickup request when a container is three-quarters full or has reached 150 days from the accumulation start date.[4]
-
Under no circumstances should hazardous waste be discharged into the environment, such as down the sink drain or in the regular trash.[4][5]
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Objective: To decontaminate an empty chemical container by triple rinsing to ensure the removal of hazardous residue.
Materials:
-
Empty this compound container
-
A suitable solvent in which this compound is soluble (e.g., water, or as indicated by solubility data)
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Hazardous liquid waste container
-
Labeling materials
Procedure:
-
Ensure the container is as empty as possible by pouring out all residual contents into the appropriate hazardous waste container.
-
Add a small amount of the selected solvent to the empty container, enough to rinse all interior surfaces.
-
Securely cap the container and shake it to ensure the solvent contacts all surfaces.
-
Pour the rinsate into the designated hazardous liquid waste container. This first rinseate is considered hazardous waste and must be collected accordingly.[2][6]
-
Repeat the rinsing process (steps 2-4) two more times. For highly toxic chemicals, all three rinses must be collected as hazardous waste.[2]
-
After the third rinse, allow the container to air dry completely.[2]
-
Once dry, deface the original label on the container and dispose of it according to your institution's guidelines for clean glassware or plastic.[1][5]
Disposal Workflow Diagramdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 2,4-Dithiouridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,4-Dithiouridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds, including uridine, 4-thiouridine, and other thiouracil derivatives, to establish a conservative and comprehensive safety protocol. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
Hazard Assessment and Potential Risks
Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. The primary concerns are:
-
Irritation: Analogous compounds like uridine are known to cause skin, eye, and respiratory tract irritation.
-
Unknown Long-Term Effects: The carcinogenic and reproductive toxicity of this compound has not been established. However, related compounds like propylthiouracil are considered carcinogenic. Therefore, minimizing exposure is critical.
-
Inhalation and Ingestion: May be harmful if inhaled or swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against skin contact. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashes. | Protects eyes from dust particles and potential splashes. |
| Body Protection | A buttoned-up, long-sleeved laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. | Prevents inhalation of potentially harmful dust particles. |
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential to ensure a safe laboratory environment.
3.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust. Use a clean, dry spatula.
-
Container Labeling: Clearly label all containers with the chemical name ("this compound") and any known hazard warnings.
3.2. Solution Preparation:
-
In a Fume Hood: All steps involving the dissolution of this compound should be performed inside a chemical fume hood.
-
Solvent Addition: Slowly add the desired solvent to the solid to avoid splashing.
-
Mixing: Gently swirl or use a magnetic stirrer to dissolve the compound. If heating is required, use a controlled heating source like a water bath or heating mantle.
3.3. Use in Experiments:
-
Contained Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.
-
Avoid Contact: Take care to avoid direct contact with solutions containing this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully sweep or scoop up the material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
5.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol Considerations
Research articles indicate that this compound is often used in biochemical assays and as a precursor in chemical syntheses.[1] These procedures may involve:
-
Thiation Reactions: The synthesis of this compound from 2-thio analogues.[1]
-
Enzymatic and Chemical Phosphorylation: To produce analogues like 2,4-dithio-dUMP.[1]
-
Chromatographic Purification: Techniques such as flash chromatography and HPLC are used for purification.
-
Spectroscopic Analysis: NMR and other spectroscopic methods are used for characterization.
When conducting such experiments, it is imperative to perform a thorough risk assessment for all reagents and steps involved and to implement the handling precautions outlined in this guide.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
